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  • Product: 2,3-Dimethylsuccinic acid
  • CAS: 57694-62-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,3-Dimethylsuccinic Acid (CAS 13545-04-5)

A Structural Pivot in Chiral Ligand Design and Biodegradable Polymer Engineering Executive Summary 2,3-Dimethylsuccinic acid (DMSA), CAS 13545-04-5, represents a deceptively simple dicarboxylic acid that serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Pivot in Chiral Ligand Design and Biodegradable Polymer Engineering

Executive Summary

2,3-Dimethylsuccinic acid (DMSA), CAS 13545-04-5, represents a deceptively simple dicarboxylic acid that serves as a critical junction in two distinct high-value fields: asymmetric catalysis and sustainable polymer engineering. Unlike its parent compound, succinic acid, the introduction of methyl groups at the C2 and C3 positions introduces chirality (


 and 

stereocenters), creating a diastereomeric landscape that dictates its utility.

For the pharmaceutical researcher, DMSA is the scaffold for


-symmetric bisphosphine ligands (e.g., BDPP), essential for enantioselective hydrogenation. For the materials scientist, it acts as a crystallinity disruptor in Polybutylene Succinate (PBS) derivatives, tuning biodegradation rates and thermal properties. This guide dissects the stereochemical management, synthesis, and application of DMSA with a focus on reproducibility and industrial scalability.

Chemical Identity & Stereochemical Complexity

The commercial CAS 13545-04-5 typically refers to the mixture of stereoisomers. Understanding the stereochemical relationships is non-negotiable for application success, as the meso and racemic forms exhibit vastly different physical and chemical behaviors.

Stereoisomerism

The molecule possesses two chiral centers.[1] Due to symmetry, this results in three stereoisomers rather than four:

  • (2R, 3S)-Meso form: Achiral due to an internal plane of symmetry. Typically higher melting point due to efficient crystal packing.

  • (2R, 3R) & (2S, 3S)-Racemic pair (dl-pair): Chiral enantiomers. These are the precursors of choice for asymmetric synthesis ligands.

Table 1: Physicochemical Profile of Isomers

PropertyMixture (CAS 13545-04-5)Meso-Isomer (CAS 608-40-2)Racemic (dl) Pair
Molecular Weight 146.14 g/mol 146.14 g/mol 146.14 g/mol
Melting Point 118–122 °C~209–211 °C~127–129 °C
Solubility (H₂O) ModerateLow (Recrystallizes first)High
pKa (Predicted) ~3.94~3.80~4.05
Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the precursor (Dimethylmaleic anhydride) and the resulting stereoisomers upon hydrolysis and hydrogenation.

Stereochemistry Anhydride Dimethylmaleic Anhydride (Planar Precursor) Hydrolysis Hydrolysis / Hydrogenation Anhydride->Hydrolysis Meso Meso-2,3-Dimethylsuccinic Acid (2R, 3S) Internal Plane of Symmetry Hydrolysis->Meso Syn-Addition (Major Path) Racemic Racemic (dl) Mixture (2R, 3R) + (2S, 3S) C2 Symmetry Hydrolysis->Racemic Isomerization (Minor Path)

Figure 1: Stereochemical divergence during the synthesis of 2,3-Dimethylsuccinic acid. The syn-addition of hydrogen typically favors the meso compound, requiring isomerization steps to access the racemic pair.

Synthetic Pathways & Manufacturing

The synthesis of DMSA is a classic study in thermodynamic vs. kinetic control. The most robust route for laboratory and pilot-scale production involves the hydrogenation of dimethylmaleic anhydride or the oxidative coupling of propionates.

Primary Route: Hydrogenation of Dimethylmaleic Anhydride

This method is preferred for its atom economy and scalability.

  • Reagents: Dimethylmaleic anhydride,

    
     (50–100 psi), Pd/C or PtO₂ catalyst.
    
  • Solvent: Ethyl Acetate or Methanol.

  • Mechanism: Catalytic hydrogenation adds hydrogen across the double bond. Since this is a surface-catalyzed reaction, it proceeds via syn-addition, predominantly yielding the meso isomer.

  • Isomerization Strategy: To obtain the dl-pair (crucial for chiral ligands), the meso-acid is often dehydrated back to the anhydride, heated to induce epimerization to the thermodynamically more stable trans-arrangement, and then hydrolyzed.

Protocol: Separation of Diastereomers

Separating the meso form from the dl-pair is the critical purification step. This protocol relies on the significant solubility differential in water.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100g of the crude synthetic mixture (CAS 13545-04-5) in 300 mL of boiling water.

  • Hot Filtration: Filter the solution while boiling to remove insoluble catalyst residues or impurities.

  • Controlled Cooling (Meso Recovery): Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours. The meso-isomer, being less soluble and having a higher lattice energy, will crystallize first.

  • Filtration 1: Filter the white crystals. Wash with ice-cold water (2 x 20 mL). Solid = Meso-enriched fraction.

  • Concentration (Racemic Recovery): Evaporate the mother liquor to approximately 30% of its original volume. Cool to 4°C overnight.

  • Filtration 2: Collect the secondary crop of crystals. Solid = Racemic (dl)-enriched fraction.

  • Validation: Verify purity via Melting Point (Meso > 200°C vs dl ~129°C) or NMR.

Applications in Drug Discovery & Materials[2][3]

Chiral Ligand Synthesis (Pharma)

The dl-2,3-dimethylsuccinic acid is a vital precursor for


-symmetric phosphine ligands, such as BDPP (2,4-bis(diphenylphosphino)pentane)  analogues.
  • Mechanism: The carboxylic acid groups are reduced to diols, converted to tosylates, and then substituted with diphenylphosphine lithium.

  • Utility: These ligands are used in Rhodium-catalyzed asymmetric hydrogenation of amino acid precursors. The rigid backbone provided by the methyl groups locks the conformation, enhancing enantioselectivity.

Biodegradable Polymer Engineering (Materials)

In the context of Polybutylene Succinate (PBS), DMSA serves as a copolymer monomer.

  • Problem: Pure PBS is highly crystalline, leading to slow biodegradation rates and brittleness.

  • Solution: Incorporating 5–15% DMSA disrupts the crystal lattice due to the steric bulk of the methyl branches.

  • Outcome:

    • Lower Melting Point (

      
      ).[2]
      
    • Increased flexibility (Elongation at break).

    • Accelerated enzymatic attack (Biodegradation) due to increased amorphous regions.

Analytical Characterization

Distinguishing the isomers requires specific analytical setups due to the lack of strong UV chromophores.

Table 2: Recommended Analytical Conditions

MethodCondition / ParameterPurpose
¹H NMR 400 MHz, DMSO-d₆ or D₂OMeso: Methyl doublet at

~1.1 ppm.Racemic: Methyl doublet at

~1.2 ppm (Distinct shift).
HPLC Column: C18 or Amine-basedMobile Phase: Phosphate Buffer pH 2.5 / MeOHDetector: RI (Refractive Index) or ELSDUV detection is poor (210 nm only). RI is mandatory for accurate quantitation of the acid form.
DSC Ramp 10°C/min, N₂ atmDistinct endotherms allow rapid purity assessment of isomer blends.

Safety & Handling (GHS)

While not highly toxic, DMSA is a dicarboxylic acid and exhibits standard irritant properties.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood to avoid dust inhalation. Wear nitrile gloves and safety goggles.

  • Storage: Keep dry. Hygroscopic tendencies are low, but moisture can affect precise weighing for stoichiometric reactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11848, 2,3-Dimethylsuccinic acid. PubChem. Available at: [Link]

  • Gao, Y., et al. "A Brief Review of Poly(Butylene Succinate) (PBS) and Its Main Copolymers." Polymers (Basel). 2021. Available at: [Link]

  • MDPI. "Separation of Diastereomers: Chiral Molecular Tools." Molecules. 2016. Available at: [Link]

Sources

Exploratory

2,3-Dimethylsuccinic acid molecular structure

[1][2][3][4][5][6][7] Executive Summary 2,3-Dimethylsuccinic acid (C₆H₁₀O₄) is a dicarboxylic acid characterized by two chiral centers at the C2 and C3 positions.[1][2] Unlike its parent compound, succinic acid, the intr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

2,3-Dimethylsuccinic acid (C₆H₁₀O₄) is a dicarboxylic acid characterized by two chiral centers at the C2 and C3 positions.[1][2] Unlike its parent compound, succinic acid, the introduction of methyl groups creates significant stereochemical complexity, resulting in meso and racemic (


) diastereomers. This structural rigidity makes it a high-value ligand in coordination chemistry, specifically for Metal-Organic Frameworks (MOFs) , and a critical metabolic probe for Succinate Dehydrogenase (SDH)  kinetics.
Key Parameter Data
IUPAC Name 2,3-Dimethylbutanedioic acid
CAS Numbers Mixture/Generic: 13545-04-5 Meso: 608-40-2 Racemic: 1113-60-6
Molecular Weight 146.14 g/mol
pKa Values pKa₁ ≈ 3.67, pKa₂ ≈ 5.30 (Meso)
Solubility Soluble in ethanol, water (Meso > Racemic), and DMSO.[3]

Molecular Architecture & Stereochemistry

The presence of two chiral centers generates three stereoisomers. Understanding the distinction between the meso form and the racemic pair is critical for applications in asymmetric synthesis and crystallography.

Stereochemical Configuration
  • Meso Compound (

    
    ):  Internal plane of symmetry makes this isomer optically inactive. The methyl groups are typically anti to each other in the most stable conformation to minimize steric strain, but the molecule as a whole is achiral.
    
  • Racemic Pair (

    
     and 
    
    
    
    ):
    These enantiomers lack an internal plane of symmetry and are optically active individually. They are often isolated as a racemic mixture (
    
    
    -pair) with different physical properties (e.g., lower melting point) compared to the meso form.

Stereochemistry Root 2,3-Dimethylsuccinic Acid (Two Chiral Centers: C2, C3) Meso Meso Isomer (2R, 3S) Optically Inactive Internal Plane of Symmetry Root->Meso Diastereomer 1 Racemic Racemic Pair (dl-mixture) Root->Racemic Diastereomer 2 Enant1 (2R, 3R) Enantiomer A Racemic->Enant1 Enant2 (2S, 3S) Enantiomer B Racemic->Enant2

Figure 1: Stereochemical family tree of 2,3-dimethylsuccinic acid, highlighting the relationship between the achiral meso form and the chiral enantiomers.

Synthesis & Production Protocols

Method A: Hydrogenation of Dimethylmaleic Anhydride (High Purity)

This is the preferred laboratory method for obtaining high-purity product. It utilizes the defined geometry of the precursor to control the diastereomeric ratio.

Mechanism: Catalytic hydrogenation of the double bond in dimethylmaleic anhydride followed by hydrolysis. Reagents: Dimethylmaleic anhydride, H₂ (gas), Pd/C (catalyst), THF or Ethyl Acetate.

Protocol:

  • Dissolution: Dissolve 10 mmol of dimethylmaleic anhydride in 50 mL of dry THF.

  • Catalyst Addition: Add 10 wt% Pd/C catalyst (approx. 50 mg).

  • Hydrogenation: Stir the mixture under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 12–24 hours.

    • Note: Cis-hydrogenation typically favors the meso succinate derivative if the anhydride ring remains intact during reduction.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Hydrolysis: Reflux the resulting anhydride in water/acid (HCl) to open the ring and yield the free dicarboxylic acid.

  • Crystallization: Recrystallize from water (for meso) or benzene/petroleum ether mixtures.

Method B: Oxidative Coupling (Industrial/Scale)

Used for bulk production where stereochemical purity is less critical.

  • Reaction: Oxidative dimerization of propionate derivatives using radical initiators or Lithium Diisopropylamide (LDA) followed by oxidative coupling.

  • Drawback: Often yields a statistical mixture of meso and racemic forms requiring extensive fractional crystallization.

Synthesis Start Dimethylmaleic Anhydride Step1 Pd/C + H2 (Stereoselective Reduction) Start->Step1 Inter 2,3-Dimethylsuccinic Anhydride Step1->Inter Step2 Hydrolysis (H2O / H+) Inter->Step2 End 2,3-Dimethylsuccinic Acid (Meso-dominant) Step2->End

Figure 2: Synthetic pathway via catalytic hydrogenation, favoring the meso-diastereomer.

Analytical Characterization Profile

Nuclear Magnetic Resonance (NMR)

The meso and racemic forms can be distinguished by the chemical shift of the methyl protons. The high symmetry of the meso compound results in a simplified spectrum.

Standard ¹H NMR Data (DMSO-d₆, 400 MHz):

Proton Type Chemical Shift (δ ppm) Multiplicity Integration Assignment
-COOH 12.20Broad Singlet2HCarboxylic Acid
-CH- 2.60 - 2.65Multiplet2HMethine (C2, C3)
-CH₃ 1.03 - 1.07Doublet6HMethyl Groups

Technical Insight: In mixture analysis, the methyl doublet of the meso isomer typically appears slightly upfield (lower ppm) relative to the racemic isomer due to different shielding environments in the preferred conformers.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 146

  • Key Fragments: m/z 128 (loss of H₂O), m/z 101 (loss of COOH), m/z 56 (C₄H₈ fragment).

Applications in Research & Development

A. Metal-Organic Frameworks (MOFs)

2,3-Dimethylsuccinic acid (H₂DMS) serves as a robust aliphatic linker for Cerium(IV)-based MOFs .

  • Function: The methyl groups provide steric bulk that prevents dense packing, creating unique pore geometries compared to unbranched succinate linkers.

  • Example: Ce-MOFs synthesized with H₂DMS show high water stability and potential for selective gas adsorption. The linker's flexibility allows for "breathing" framework behaviors.

B. Biological Probe (SDH Inhibition)

While Dimercaptosuccinic acid (DMSA/Succimer) is the clinical heavy metal chelator, 2,3-Dimethylsuccinic acid acts as a metabolic probe.

  • Mechanism: It functions as a competitive inhibitor/analog of succinate for Succinate Dehydrogenase (Complex II) .

  • Utility: Researchers use it to study the active site geometry of SDH. The methyl groups sterically hinder the dehydrogenation reaction, allowing kinetic mapping of the enzyme's substrate pocket.

  • Note: Recent studies (e.g., Stirchak et al.) have investigated its potential to attenuate lead-induced oxidative stress, but it should not be confused with the FDA-approved drug Succimer (DMSA).

References

  • PubChem. (n.d.). 2,3-Dimethylsuccinic acid | C6H10O4.[4][1][2] National Library of Medicine. Retrieved from [Link]

  • Jacobsen, J., et al. (2019). The first water-based synthesis of Ce(IV)-MOFs with saturated chiral and achiral C4-dicarboxylate linkers. Dalton Transactions. Retrieved from [Link]

Sources

Foundational

Stereoisomers of 2,3-Dimethylsuccinic Acid: A Technical Guide to Synthesis, Resolution, and Application

Executive Summary 2,3-Dimethylsuccinic acid (DMSA) represents a classical yet critical scaffold in organic stereochemistry. Possessing two adjacent chiral centers, it exists as three distinct stereoisomers: a meso compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylsuccinic acid (DMSA) represents a classical yet critical scaffold in organic stereochemistry. Possessing two adjacent chiral centers, it exists as three distinct stereoisomers: a meso compound (2R,3S) and a racemic pair of enantiomers (2R,3R and 2S,3S).

For researchers in drug development and asymmetric catalysis, DMSA is not merely a substrate but a gateway to


-symmetric chiral auxiliaries . The enantiomerically pure forms are precursors to 2,3-dimethyl-1,4-butanediol, a ligand backbone used in high-value stereoselective hydrogenations and oxidations. This guide details the structural identification, synthetic production, and rigorous separation protocols required to isolate these isomers with high optical purity.

Part 1: Stereochemical Analysis & Properties

Structural Hierarchy

The introduction of methyl groups at the C2 and C3 positions of succinic acid creates two stereocenters. The symmetry of the molecule dictates the number of isomers.

  • Meso-2,3-Dimethylsuccinic Acid: The (2R,3S) configuration possesses an internal plane of symmetry. It is achiral and optically inactive.

  • Racemic (±)-2,3-Dimethylsuccinic Acid: The (2R,3R) and (2S,3S) forms are non-superimposable mirror images. They lack the internal plane of symmetry and are chiral.

Physicochemical Differentiation

The meso and racemic forms are diastereomers of each other, leading to significant differences in physical properties. This divergence is the primary lever used for their initial separation.

PropertyMeso-2,3-Dimethylsuccinic AcidRacemic (±)-2,3-Dimethylsuccinic AcidSignificance
Melting Point 209–210 °C 127–129 °C The high MP of the meso form facilitates removal by filtration.
Solubility (H₂O) LowerHigherDifferential solubility allows fractional crystallization.
pKa₁ 3.773.93Slight acidity difference affects buffering and salt formation.
pKa₂ 5.366.00Larger

pKa in the second ionization.

Data compiled from NIST and thermodynamic literature [1, 2].

Stereochemical Visualization

The following diagram illustrates the relationship between the synthetic precursors and the resulting stereoisomers.

Stereochemistry Succinic Succinic Acid Backbone DMSA 2,3-Dimethylsuccinic Acid (Two Chiral Centers) Succinic->DMSA Methylation Meso Meso Form (2R, 3S) Achiral / Internal Plane DMSA->Meso Diastereomer A Racemic Racemic Pair (dl) (Mixture of Enantiomers) DMSA->Racemic Diastereomer B RR (2R, 3R) (+)-Enantiomer Racemic->RR Resolution SS (2S, 3S) (-)-Enantiomer Racemic->SS Resolution

Figure 1: Stereochemical hierarchy of 2,3-Dimethylsuccinic acid isomers.

Part 2: Synthesis and Separation Protocols

Synthetic Strategies

Two primary routes exist for synthesizing DMSA, each yielding different diastereomeric ratios.

Route A: Oxidative Dimerization (Radical)
  • Mechanism: Oxidative coupling of methyl propionate using lithium diisopropylamide (LDA) and a copper oxidant.

  • Outcome: Typically yields a statistical mixture of meso and racemic forms (often near 1:1 or slightly favoring meso).

  • Utility: Best for bulk production where both isomers are desired.

Route B: Stereoselective Hydrogenation
  • Precursor: Dimethylmaleic anhydride or dimethylfumaric acid.

  • Mechanism: Catalytic hydrogenation (Pd/C).

  • Outcome:

    • Syn-hydrogenation of Dimethylmaleic acid

      
      Meso  isomer (predominant).
      
    • Syn-hydrogenation of Dimethylfumaric acid

      
      Racemic  isomer.
      
Protocol: Separation of Meso from Racemic

Before optical resolution can occur, the meso compound must be removed. This protocol exploits the extreme melting point difference.

  • Crude Mixture: Dissolve the synthetic mixture (containing both meso and dl) in a minimum amount of boiling water.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours.

  • Filtration: The meso-acid , being less soluble and having a higher crystal lattice energy (mp ~210°C), precipitates first. Filter the white solid.

  • Filtrate: The mother liquor contains the racemic acid (mp ~128°C). Concentrate the filtrate to recover the racemic fraction.

  • Purification: Recrystallize the meso fraction from water to remove trapped racemic traces.

Protocol: Optical Resolution of the Racemic Pair

Once the meso form is removed, the racemic mixture must be resolved into (2R,3R) and (2S,3S) enantiomers. The classical "Gold Standard" method involves diastereomeric salt formation with a chiral base.

Reagents:

  • Racemic 2,3-dimethylsuccinic acid (free of meso).

  • (-)-Brucine or Strychnine (Classical) OR (-)-Quinine (Alternative).

  • Solvent: Water/Methanol mix.

Workflow:

  • Salt Formation: Dissolve racemic acid (1 eq) and (-)-Brucine (2 eq) in boiling water.

  • Fractional Crystallization:

    • Cool the solution. The salt of the (-)-acid (2S,3S) is typically less soluble and crystallizes first.

    • Filter the crystals (Salt A).

    • The mother liquor contains the salt of the (+)-acid (Salt B).

  • Liberation: Treat the isolated Salt A with dilute HCl. The chiral base precipitates (or is extracted), and the free (-)-2,3-dimethylsuccinic acid remains in the aqueous phase.

  • Extraction: Extract the aqueous phase with ether, dry, and evaporate to yield the enantiopure acid.

Note: Due to the toxicity of Strychnine/Brucine, modern industrial applications may employ chiral HPLC or enzymatic resolution using lipases, though the crystallization method remains the benchmark for laboratory-scale purity [3].

ResolutionWorkflow Mixture Crude Synthetic Mixture (Meso + DL) Water Dissolve in Boiling H2O Mixture->Water Filter1 Filtration Water->Filter1 MesoSolid Solid: Meso-Acid (High MP) Filter1->MesoSolid DLFiltrate Filtrate: Racemic Acid (Low MP) Filter1->DLFiltrate ChiralBase Add Chiral Base (e.g., Brucine) DLFiltrate->ChiralBase Cryst2 Frac. Crystallization ChiralBase->Cryst2 SaltA Salt of (2S,3S) (Precipitate) Cryst2->SaltA SaltB Salt of (2R,3R) (Solution) Cryst2->SaltB Acidify HCl Hydrolysis SaltA->Acidify PureS Pure (-)-Acid Acidify->PureS

Figure 2: Workflow for the separation of diastereomers and resolution of enantiomers.

Part 3: Applications in Drug Development

C2-Symmetric Chiral Auxiliaries

The (2R,3R)-dimethylsuccinic acid is a vital precursor for synthesizing (2R,3R)-2,3-dimethyl-1,4-butanediol .[1] This diol is used to create chiral phospholanes (e.g., in DuPhos-type ligands) which are employed in:

  • Asymmetric Hydrogenation: Reducing pro-chiral olefins to chiral alkanes (critical in statin synthesis).

  • Asymmetric Oxidation: Creating chiral sulfoxides.

Non-Peptidic Protease Inhibitors

Research indicates that the rigid backbone of 2,3-dimethylsuccinic acid derivatives can serve as a replacement for peptide bonds in protease inhibitors, improving metabolic stability while maintaining stereochemical recognition at the active site [4].

References

  • NIST Mass Spectrometry Data Center. 2,3-Dimethylsuccinic acid. National Institute of Standards and Technology. Link

  • Lide, D. R.CRC Handbook of Chemistry and Physics. (Physical constants of organic compounds).
  • Sutton, S. C., Nantz, M. H., & Hitchcock, S. R. (1992).[2][3] An Improved Procedure for the Preparation and Resolution of dl-2,3-Dimethylsuccinic Acid.[3] Organic Preparations and Procedures International, 24(1), 39-43.[2][3] Link

  • Organic Syntheses. Synthesis of (4S)-Isopropyl-3-Propionyl-2-Oxazolidinone (Mentions use of 2,3-dimethylsuccinic acid). Org.[3][4] Synth. 2008, 85, 15-29. Link

Sources

Exploratory

Technical Guide: Racemic 2,3-Dimethylsuccinic Acid

Executive Summary Racemic 2,3-dimethylsuccinic acid (CAS: 608-40-2 for racemate) represents a fundamental scaffold in stereochemical engineering.[1] Unlike its achiral meso diastereomer, the racemic mixture—comprising eq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Racemic 2,3-dimethylsuccinic acid (CAS: 608-40-2 for racemate) represents a fundamental scaffold in stereochemical engineering.[1] Unlike its achiral meso diastereomer, the racemic mixture—comprising equimolar amounts of


 and 

enantiomers—offers a

-symmetric backbone essential for the synthesis of chiral ligands (e.g., phospholanes for asymmetric catalysis) and biodegradable polyesters with tunable thermal properties.

This guide moves beyond basic textbook definitions to address the practical challenges of working with this compound: distinguishing it from the meso form, resolving the enantiomers, and utilizing it as a rigid linker in metal-organic frameworks (MOFs) and drug delivery systems.

Stereochemical Architecture

Understanding the spatial arrangement is prerequisite to successful synthesis and resolution. 2,3-Dimethylsuccinic acid possesses two chiral centers.

  • Racemic Mixture (

    
    -pair):  Consists of the 
    
    
    
    and
    
    
    enantiomers. In these isomers, the methyl groups can adopt a trans relationship in the anti-conformation, minimizing steric strain.
  • Meso Compound: The

    
     isomer is achiral due to an internal plane of symmetry. It typically exhibits different physical properties (solubility, melting point) which allows for separation from the racemate.
    
Visualization: Stereoisomer Relationships

The following diagram illustrates the relationship between the oxidative synthesis precursors and the resulting stereoisomers.

Stereochemistry Precursor Dimethyl Maleate (cis-alkene) Reaction Hydrogenation (Pd/C, H2) Precursor->Reaction Racemate Racemic Mixture (2R,3R) + (2S,3S) (Major Product via trans-addition) Reaction->Racemate Dominant Path Meso Meso Isomer (2R,3S) (Minor Product) Reaction->Meso Side Product

Figure 1: Stereochemical outcome of dimethyl maleate hydrogenation. Note that catalytic hydrogenation conditions significantly influence the diastereomeric ratio (dr).

Physicochemical Profiling

Accurate characterization data is critical for identifying the correct isomer, as commercial "2,3-dimethylsuccinic acid" is often a mixture of diastereomers.

PropertyRacemic Mixture (

)
Meso FormNotes
CAS Number 608-40-2608-40-2 (generic)Check specific CoA for stereopurity.[1]
Melting Point 127 – 129 °C ~195 – 200 °C (dec) Meso form packs more efficiently, leading to a significantly higher Mp.[1]
pKa values

,

Similar range

values are influenced by intramolecular H-bonding in the mono-anion.[1]
Solubility (H₂O) High (>50 g/L)ModerateRacemate is generally more soluble in polar solvents than the meso form.[1]

H NMR (Methyl)

ppm

ppm
Meso methyls typically appear upfield relative to the racemate.[1]

Critical Insight: If your sample melts around 120°C but has a wide range (e.g., 115–125°C), it is likely a eutectic mixture of the meso and racemic forms, not pure racemate.

Synthesis & Production Strategies

While oxidative dimerization of propionates is possible, the most controllable route for laboratory scale is the hydrogenation of dimethyl dicarboxylates.

Protocol A: Hydrogenation of Dimethyl Maleate

This method favors the formation of the racemic product due to the mechanics of surface catalysis (often syn-addition, but isomerization can lead to thermodynamic mixtures).

  • Reagents: Dimethyl maleate, 10% Pd/C catalyst, Methanol solvent.

  • Conditions: Hydrogen atmosphere (balloon pressure or 3-5 bar in Parr shaker), RT, 12-24 hours.

  • Workup: Filter catalyst through Celite. Evaporate methanol.

  • Hydrolysis: Reflux the resulting dimethyl ester in 6M HCl for 4 hours to cleave the esters.

  • Purification: Upon cooling, the meso acid (if present) often crystallizes first due to lower solubility. Filter this off. Concentrate the filtrate to crystallize the racemic acid . Recrystallize from water or ethyl acetate.

Resolution Protocol: The McCasland-Proskow Method

To obtain enantiopure


 or 

acid from the racemate, a classical resolution using a chiral base is the most robust method.

Objective: Separate enantiomers using Brucine (or Strychnine/Quinine as alternatives).

Safety Warning: Brucine is a potent neurotoxin (strychnine alkaloid). Handle with extreme care in a fume hood wearing double nitrile gloves.

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 0.1 mol of racemic 2,3-dimethylsuccinic acid in minimal boiling water.

    • Add 0.2 mol of (-)-Brucine (anhydrous basis).

    • Stir until dissolved. The solution should be clear.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • The diastereomeric salt of one enantiomer (typically the less soluble complex) will crystallize.

    • Filtration: Collect the crystals (Crop A) and save the mother liquor (Liquor B).

  • Liberation of the Acid (Crop A):

    • Dissolve Crop A crystals in hot water.

    • Add excess 6M HCl to protonate the acid and precipitate the brucine as its hydrochloride salt (or keep it in solution depending on pH/solubility dynamics).

    • Better Method: Extract the acidified aqueous layer with diethyl ether

      
      . The free organic acid moves to the ether layer; protonated brucine stays in water.
      
    • Dry ether layer over MgSO₄ and evaporate to yield Enantiomer 1 .

  • Recovery from Mother Liquor (Liquor B):

    • Concentrate Liquor B to induce crystallization of the second diastereomeric salt.

    • Repeat the liberation step to obtain Enantiomer 2 .

  • Validation:

    • Check optical rotation

      
      .
      
    • Verify enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Resolution Racemate Racemic Acid (2R,3R) + (2S,3S) Mix Diastereomeric Salts In Solution Racemate->Mix Brucine (-)-Brucine (Resolving Agent) Brucine->Mix Cryst Fractional Crystallization Mix->Cryst Solid Precipitate (Crop A) (Salt of Enantiomer 1) Cryst->Solid Less Soluble Liquid Mother Liquor (Crop B) (Salt of Enantiomer 2) Cryst->Liquid More Soluble Acidify1 Acidify & Extract (Ether/HCl) Solid->Acidify1 Acidify2 Acidify & Extract (Ether/HCl) Liquid->Acidify2 Prod1 Pure (2R,3R)-Acid Acidify1->Prod1 Prod2 Pure (2S,3S)-Acid Acidify2->Prod2

Figure 2: Workflow for the optical resolution of racemic 2,3-dimethylsuccinic acid via diastereomeric salt formation.[1]

Applications in Drug Development & Materials

The utility of racemic 2,3-dimethylsuccinic acid extends beyond simple synthesis.

Metal-Organic Frameworks (MOFs)

The rigid, short carbon backbone of the dimethylsuccinate ligand prevents the rotation available to unsubstituted succinate. This "conformational locking" is exploited in synthesizing MOFs with fixed pore sizes for gas separation. The racemic mixture often yields centrosymmetric crystal lattices, whereas pure enantiomers yield chiral MOFs capable of enantioselective separation.

Biodegradable Polyesters

Poly(butylene 2,3-dimethylsuccinate) is a derivative where the methyl substituents disrupt the crystal packing of the polymer chain.

  • Effect: Lowers the melting point and crystallinity compared to unsubstituted polysuccinates.

  • Benefit: Increases the biodegradation rate in physiological environments, making it a candidate for drug delivery matrices (e.g., PLGA alternatives).

Chelation Therapy

Research indicates that 2,3-dimethylsuccinic acid derivatives (specifically sulfur analogs like DMSA, but also the carboxylate form) show efficacy in chelating heavy metals (Cd, Pb). The racemic form has been shown in some studies to exhibit different metal-binding constants (


) compared to the meso form due to the specific bite angle of the ligand.

References

  • Conformational Study & NMR: Komber, H. (1995). NMR conformational study of the neutralisation of meso- and rac-2,3-dimethyl- and 2,3-diethylsuccinic acids in aqueous solution. J. Chem. Soc., Perkin Trans. 2, 1923-1927.[1] Link

  • Surface Chemistry & Adsorption: Parschau, M., et al. (2009). Interaction of racemic 2,3-dimethylsuccinic acid and its achiral meso form with a Cu(110) surface. The Journal of Physical Chemistry C. Link

  • Resolution Protocol: McCasland, G. E., & Proskow, S. (1956). Synthesis of the Four Stereoisomeric 1,2-Di-t-butylcyclohexanes. J. Am. Chem. Soc., 78(21), 5646–5649. (Contains the foundational resolution method for the succinic precursor). Link

  • Physical Properties: NIST Chemistry WebBook, SRD 69.[2] Racemic-2,3-dimethyl-butanedioic acid.[1] Link

  • Synthesis via Hydrogenation: Org. Synth. 2008, 85, 158-171. (Discusses resolution and reduction of dimethylsuccinic acid derivatives). Link

Sources

Foundational

The Architect of Chirality: A Technical Guide to 2,3-Dimethylsuccinic Acid

Topic: Discovery of 2,3-Dimethylsuccinic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Abstract 2,3-Dimethylsuccinic acid (2,3-DMSA) occupies a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of 2,3-Dimethylsuccinic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

2,3-Dimethylsuccinic acid (2,3-DMSA) occupies a unique niche in organic chemistry, bridging the gap between historical structural elucidation and modern asymmetric synthesis.[1] Unlike its unmethylated parent, succinic acid, 2,3-DMSA possesses two chiral centers, creating a complex stereochemical landscape (meso, threo, erythro) that has proven instrumental in determining the structure of complex natural products like Vitamin B12 and chlorophyll.[1] This guide synthesizes the historical "discovery" of 2,3-DMSA as a degradation fragment, details its stereoselective synthesis protocols, and outlines its critical role as a chiral building block in contemporary drug development.[1]

Part 1: Historical Genesis – The "Rosetta Stone" of Porphyrinoids

The "discovery" of 2,3-dimethylsuccinic acid is not defined by a single isolation event but by its pivotal role as a structural evidence marker in the mid-20th century. Before the advent of high-resolution NMR, chemists relied on oxidative degradation to dismantle complex molecules into identifiable fragments.

The Structural Elucidation of Vitamin B12

In the race to determine the structure of Vitamin B12 (cyanocobalamin), 2,3-DMSA emerged as a key degradation product. When the corrin ring of Vitamin B12 is subjected to vigorous oxidation (typically with permanganate or ozonolysis), it fractures at specific carbon-carbon bonds. The isolation of 2,3-dimethylsuccinic acid from these reaction mixtures provided irrefutable evidence for the substitution pattern of the pyrrole-like rings in the corrin macrocycle.

  • Significance: It confirmed the placement of methyl and propionic acid side chains on the corrin periphery.

  • The Stereochemical Clue: The isolation of specific stereoisomers (trans- versus cis-) allowed chemists to deduce the relative configuration of the substituents on the original vitamin backbone.

Visualization: The Degradation Logic

The following diagram illustrates how oxidative degradation reveals the latent 2,3-DMSA fragment within a larger porphyrinoid structure.

DegradationPathway Corrin Corrin Ring (Vitamin B12 Core) Oxidation Oxidative Cleavage (KMnO4 / O3) Corrin->Oxidation Degradation Fragment Pyrrolic Fragment Oxidation->Fragment Ring Opening DMSA 2,3-Dimethylsuccinic Acid (Identified Fragment) Fragment->DMSA Hydrolysis Structure Structural Proof of Methyl Placement DMSA->Structure Mapping

Figure 1: Logical flow of using 2,3-DMSA as a degradation marker for structural elucidation.

Part 2: Stereochemical Framework & Chemical Identity

For the drug development professional, the value of 2,3-DMSA lies in its stereochemistry.[1] It possesses two chiral centers at C2 and C3, leading to three distinct forms.[1] Understanding these is non-negotiable for using this compound as a chiral auxiliary.

The Stereoisomers
  • Meso-2,3-Dimethylsuccinic Acid:

    • Configuration: (2R, 3S).

    • Properties: Achiral due to an internal plane of symmetry.

    • Melting Point: Typically higher (~209°C) due to better crystal packing.

    • Use: Often the unwanted byproduct in asymmetric synthesis, or a starting material for specific cis-geometry targets.

  • Racemic (±)-2,3-Dimethylsuccinic Acid:

    • Configuration: A 1:1 mixture of (2R, 3R) and (2S, 3S).

    • Properties: Chiral.[2]

    • Melting Point: Lower (~129°C).

    • Use: Must be resolved (separated) to be useful in asymmetric drug synthesis.

Table 1: Physicochemical Profile
PropertyMeso-2,3-DMSARacemic (±)-2,3-DMSA
CAS Number 608-40-213545-04-5
Chirality Achiral (Meso)Chiral (Enantiomeric Pair)
Melting Point 209–211 °C127–130 °C
Solubility (Water) ModerateHigh
pKa values 3.94 (approx)3.90 (approx)
Key Application Crystallography StandardChiral Auxiliary Precursor

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis via Evans Auxiliary (Modern Method)

Purpose: To synthesize enantiopure (2R, 3R)-2,3-dimethylsuccinic acid for use as a drug building block.[1] This method avoids the yield loss associated with resolving racemic mixtures.

Mechanism: This protocol utilizes an oxazolidinone chiral auxiliary to control the stereochemistry of methylation.

Reagents:

  • Propionyl chloride

  • (S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary)

  • NaHMDS (Sodium bis(trimethylsilyl)amide)

  • Methyl iodide (MeI)

  • Lithium Hydroperoxide (LiOOH)

Step-by-Step Workflow:

  • Auxiliary Attachment:

    • React propionyl chloride with (S)-4-isopropyl-2-oxazolidinone using n-BuLi at -78°C to form the N-propionyl imide.

    • Why: The bulky oxazolidinone blocks one face of the molecule, forcing incoming groups to attack from a specific direction.

  • Oxidative Dimerization (The "Titanium" Route):

    • Generate the titanium enolate of the N-propionyl imide using TiCl4 and DIPEA.

    • React with a second equivalent to induce oxidative coupling (often using a specific oxidant like Ti(IV) species or coupling via radical pathways if using alternative methods).

    • Alternative (Stepwise Alkylation): A more common route for succinates specifically involves alkylating a succinate diester. However, for high stereocontrol, two equivalents of the chiral propionate are coupled.[1]

  • Hydrolysis (Chiral Auxiliary Removal):

    • Reagent: LiOOH (generated in situ from LiOH and H2O2).

    • Condition: 0°C in THF/Water (3:1).

    • Action: Cleaves the amide bond without racemizing the alpha-centers.

    • Yield: Recover the chiral auxiliary (precipitate) and isolate the free acid from the aqueous layer.

  • Purification:

    • Acidify aqueous layer to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Recrystallize from Benzene/Hexane to remove any meso impurities.

Protocol B: Resolution of Racemic Mixture (Classical Method)

Purpose: Cost-effective isolation when enantiopurity is required but synthesis scale is large.

  • Salt Formation: Dissolve racemic 2,3-DMSA in boiling water.[1] Add 1 equivalent of Brucine or Strychnine (Warning: Highly Toxic).

  • Fractional Crystallization: The diastereomeric salt of the (2R,3R) isomer typically crystallizes first upon slow cooling.

  • Liberation: Filter crystals, re-dissolve in water, and treat with dilute HCl to precipitate the free optically active acid.

Part 4: Applications in Drug Development[1][3]

The Polypropionate Backbone

Many antibiotics (macrolides like Erythromycin) and antifungals contain "polypropionate" chains—alternating methyl and hydroxyl groups. (2R,3R)-2,3-Dimethylsuccinic acid serves as a perfect chiral scaffold to synthesize these segments.[1] By reducing the carboxylic acid groups to aldehydes or alcohols, chemists create a C4-backbone with pre-set stereochemistry.

C2-Symmetric Ligands

2,3-DMSA is the precursor to C2-symmetric phosphines and diamines. These ligands bind to metal catalysts (Rh, Ru, Pd) to create chiral pockets for asymmetric hydrogenation.[1]

  • Example: Conversion to 2,3-bis(diphenylphosphino)butane derivatives (Chiraphos analogs).

Visualization: From Acid to Drug Scaffold

DrugApplication DMSA (2R,3R)-2,3-Dimethylsuccinic Acid Reduction LiAlH4 Reduction DMSA->Reduction Diol Chiral 1,4-Diol Reduction->Diol Cyclization Cyclization / Functionalization Diol->Cyclization Macrolide Polypropionate Segment (Antibiotics) Diol->Macrolide Chain Extension Ligand Chiral Phosphine Ligand (Catalysis) Cyclization->Ligand Phosphinylation

Figure 2: Divergent synthesis pathways from 2,3-DMSA to high-value pharmaceutical targets.

Part 5: Critical Safety & Nomenclature Warning

CRITICAL DISTINCTION: In medical and toxicological literature, the acronym DMSA almost exclusively refers to Dimercaptosuccinic Acid (Succimer), a heavy metal chelating agent used for lead poisoning.[1]

  • 2,3-Dimethylsuccinic Acid: Alkyl substituents.[1] Used in synthesis.[2][3][4][5][6][7] Low biological activity.

  • 2,3-Dimercaptosuccinic Acid: Thiol (-SH) substituents.[1] Used in medicine.[8][3] High biological activity.

Do not interchange these compounds. An experimental protocol designed for the dimethyl variant will fail catastrophically if the dimercapto variant is used due to the reactivity of the thiol groups.

References

  • Sutton, S. C., Nantz, M. H., & Hitchcock, S. R. (1992).[1] An Improved Procedure for the Preparation and Resolution of dl-2,3-Dimethylsuccinic Acid. Organic Preparations and Procedures International. Link

  • Karrer, P., et al. (1938).[1] Oxidative Degradation of Alpha-Tocopherol. Helvetica Chimica Acta. (Foundational text on degradation to dimethylsuccinic acid).

  • Eschenmoser, A., & Wintner, C. E. (1977).[1] Natural Product Synthesis and Vitamin B12.[5] Science. Link

  • Sigma-Aldrich. (2024). Product Specification: meso-2,3-Dimethylsuccinic acid. Link

  • PubChem. (2024). Compound Summary: 2,3-Dimethylsuccinic acid.[1][4][9] National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Thermal Properties and Stereochemical Characterization of 2,3-Dimethylsuccinic Acid

Executive Summary This technical guide provides a definitive reference for the thermal properties of 2,3-dimethylsuccinic acid, specifically addressing the critical influence of stereochemistry on melting and boiling poi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive reference for the thermal properties of 2,3-dimethylsuccinic acid, specifically addressing the critical influence of stereochemistry on melting and boiling points.

Researchers must recognize that 2,3-dimethylsuccinic acid exists as two distinct diastereomers: the meso form and the racemic (


) pair. These isomers exhibit drastically different crystal lattice energies, resulting in melting point deviations of over 70°C. Furthermore, determination of the boiling point is non-trivial; both isomers undergo thermal dehydration to form cyclic anhydrides prior to reaching a theoretical boiling point at atmospheric pressure.

Key Technical Takeaway:

  • Meso-Isomer MP: ~209–211°C

  • Racemic-Isomer MP: ~127–129°C

  • Boiling Point: Not applicable at STP (Dehydrates to anhydride).

Stereochemical Determinants of Thermal Properties

The thermal behavior of 2,3-dimethylsuccinic acid is governed by its chirality. The molecule possesses two stereocenters at C2 and C3.

Physicochemical Data Repository

The following data aggregates experimentally validated values. Note the distinct CAS numbers for accurate procurement.

PropertyMeso-2,3-Dimethylsuccinic AcidRacemic (±)-2,3-Dimethylsuccinic Acid
CAS Number 608-40-2 608-35-5
Stereochemistry

- Optically Inactive
Mixture of

and

Melting Point 209 – 211 °C 127 – 129 °C
Boiling Point (Atm) Decomposes (Dehydration)Decomposes (Dehydration)
pKa values

,

Similar range
Solubility (H₂O) Moderate (Recrystallizes well)Higher solubility than meso form
The Mechanism of Thermal Divergence

The meso compound possesses a plane of symmetry (internal compensation), allowing for a denser, more stable crystal packing arrangement compared to the racemic mixture. This results in the significantly higher melting point (~210°C) compared to the racemate (~128°C).

Warning - Anhydride Formation: Upon heating near their respective melting points, both acids lose one molecule of water to form 2,3-dimethylsuccinic anhydride .

  • Meso-acid

    
    cis-anhydride (MP ~37°C)[1]
    
  • Racemic-acid

    
    trans-anhydride (Liquid/Low MP)
    

Experimental Protocols: Separation & Characterization

The following workflows are designed for the separation of diastereomers from a synthetic mixture and their subsequent characterization.

Protocol: Fractional Crystallization (Self-Validating)

Objective: Isolate pure meso-2,3-dimethylsuccinic acid from a mixed isomeric synthesis batch.

Principle: The meso isomer is significantly less soluble in cold water than the racemic pair.

  • Dissolution: Dissolve the crude mixture in boiling water (approx. 3 mL water per gram of acid).

  • Hot Filtration: Filter the solution while boiling to remove insoluble impurities.

  • Controlled Cooling:

    • Allow the filtrate to cool slowly to room temperature (25°C).

    • Further chill to 4°C for 4 hours.

  • Harvesting: Filter the resulting crystals.

    • Solid Fraction: Predominantly Meso-isomer (High MP).

    • Filtrate: Predominantly Racemic-isomer (Low MP).

  • Validation (Melting Point):

    • Dry the crystals under vacuum at 60°C.

    • Measure MP. If MP < 200°C, recrystallize again from water.

Protocol: Thermal Dehydration Analysis

Objective: Confirm identity via conversion to anhydride.

  • Place 100 mg of the acid in a sublimation apparatus.

  • Heat to 200°C under vacuum (10 mmHg).

  • Collect the sublimate/distillate.[2]

  • Analysis: The formation of the anhydride is confirmed by IR spectroscopy (appearance of doublet carbonyl peaks at ~1780 and 1860 cm⁻¹).

Visualizing the Stereochemical Workflow

The following diagram illustrates the relationship between the acid isomers and their thermal dehydration products.

ThermalPathways MesoAcid Meso-2,3-Dimethylsuccinic Acid (MP: 209-211°C) HeatStep Thermal Dehydration (-H₂O, >130°C) MesoAcid->HeatStep RacemicAcid Racemic-2,3-Dimethylsuccinic Acid (MP: 127-129°C) RacemicAcid->HeatStep CisAnhydride cis-2,3-Dimethylsuccinic Anhydride (MP: ~37°C) HeatStep->CisAnhydride From Meso (Retention of config) TransAnhydride trans-2,3-Dimethylsuccinic Anhydride (Liquid/Low MP) HeatStep->TransAnhydride From Racemic

Figure 1: Thermal dehydration pathways showing the conversion of high-melting acids to low-melting anhydrides.

Analytical Workflow for Purity Assessment

When developing applications for drug delivery or polymerization, ensuring isomeric purity is critical.

PurityWorkflow Sample Unknown Sample DSC DSC Analysis Sample->DSC NMR H-NMR (D₂O) Sample->NMR Decision Data Evaluation DSC->Decision Thermal Profile NMR->Decision Methyl Shift MesoResult Meso Confirmed Single Peak ~210°C Decision->MesoResult RacemicResult Racemic Confirmed Single Peak ~128°C Decision->RacemicResult MixResult Mixture/Eutectic Broad Endotherm Decision->MixResult

Figure 2: Analytical decision matrix for validating isomeric purity using DSC and NMR.

Analytical Commentary
  • DSC (Differential Scanning Calorimetry): The most reliable method. A sharp endotherm at 209°C confirms the meso form. A broad peak between 130-190°C indicates a mixture of isomers or partial dehydration.

  • NMR: The methyl protons of the meso and racemic forms have slightly different chemical shifts in D₂O or DMSO-d6 due to their magnetic environments.

References

  • NIST Chemistry WebBook. 2,3-Dimethylsuccinic acid, Phase change data.[3] National Institute of Standards and Technology.[3][4] [Link][4]

  • Cheméo. Racemic-2,3-dimethyl-butanedioic acid Physical Properties. [Link][2][3][5]

  • Organic Syntheses. Succinic Anhydride (General dehydration protocol reference). Coll. Vol. 2, p.560 (1943). [Link]

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2,3-Dimethylsuccinic Acid: Distinguishing Diastereomers

Abstract This technical guide provides an in-depth analysis of the spectroscopic data of 2,3-dimethylsuccinic acid, a molecule of significant interest in chemical synthesis and drug development. As a molecule with two st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data of 2,3-dimethylsuccinic acid, a molecule of significant interest in chemical synthesis and drug development. As a molecule with two stereocenters, it exists as a pair of enantiomers (d- and l-isomers) and a meso diastereomer. The ability to unambiguously distinguish between these forms is critical for researchers. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures that differentiate the diastereomers of 2,3-dimethylsuccinic acid, providing field-proven insights and detailed experimental protocols for scientists in research and development.

Introduction: The Importance of Stereoisomer Characterization

2,3-Dimethylsuccinic acid is a dicarboxylic acid that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and polymers.[1] Its structure contains two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound and a racemic mixture of d- and l-enantiomers. The distinct three-dimensional arrangement of atoms in these diastereomers leads to different physical, chemical, and biological properties. Therefore, the precise characterization of the specific stereoisomer being handled is a fundamental requirement for reproducible and accurate scientific research, particularly in the context of drug development where stereochemistry can profoundly impact pharmacological activity.

Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful, non-destructive tools for elucidating the structural nuances of molecules. This guide will delve into the characteristic spectral features of the meso and d,l-diastereomers of 2,3-dimethylsuccinic acid, providing a clear roadmap for their identification.

Molecular Structures and Symmetry Considerations

The key to understanding the spectroscopic differences between the diastereomers lies in their molecular symmetry.

Figure 1: 2D representation of meso and one enantiomer of d,l-2,3-dimethylsuccinic acid.

The meso isomer possesses a plane of symmetry, rendering the two methyl groups and the two methine protons chemically equivalent. In contrast, the d,l (racemic) pair lacks this plane of symmetry, leading to non-equivalent environments for the corresponding protons and carbons. These fundamental differences in symmetry are directly reflected in their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between the diastereomers of 2,3-dimethylsuccinic acid. Spectra are typically acquired in a deuterated solvent such as DMSO-d₆.[2]

¹H NMR Spectroscopy

The proton NMR spectra provide a clear distinction based on the number and multiplicity of signals.

  • meso-2,3-Dimethylsuccinic Acid: Due to the plane of symmetry, the two methine protons (at C2 and C3) are chemically equivalent, as are the two methyl groups. This results in a simpler spectrum.

  • d,l-2,3-Dimethylsuccinic Acid: The absence of a plane of symmetry makes the two methine protons and the two methyl groups chemically non-equivalent, leading to a more complex spectrum.

Assignment meso-Isomer (DMSO-d₆) d,l-Isomer (DMSO-d₆) Causality of Difference
-COOH ~12.2 ppm (s, 2H)~12.2 ppm (s, 2H)The acidic protons are typically broad singlets and not significantly affected by the stereochemistry.
-CH- ~2.6 ppm (q, 2H)~2.6 ppm (m, 2H)In the meso form, the two equivalent methine protons couple to the adjacent methyl protons, resulting in a quartet. In the d,l form, the two non-equivalent methine protons couple to each other and their adjacent methyl groups, leading to a more complex multiplet.
-CH₃ ~1.04 ppm (d, 6H)~1.04 ppm (dd, 6H)The six equivalent methyl protons in the meso isomer appear as a doublet due to coupling with the adjacent methine proton. In the d,l-isomers, the two non-equivalent methyl groups appear as two overlapping doublets (or a doublet of doublets) due to coupling with their respective non-equivalent methine protons.

Table 1: Comparative ¹H NMR data for the diastereomers of 2,3-dimethylsuccinic acid.

¹³C NMR Spectroscopy

The difference in symmetry is also evident in the proton-decoupled ¹³C NMR spectra. A study utilizing [D6]acetone as the solvent has shown that all carbon atoms exhibit different chemical shifts between the meso and racemic forms.[3]

  • meso-2,3-Dimethylsuccinic Acid: The two carboxylic acid carbons, the two methine carbons, and the two methyl carbons are each chemically equivalent, resulting in only three distinct signals.

  • d,l-2,3-Dimethylsuccinic Acid: The lack of symmetry leads to four distinct signals for the carbon backbone and two for the methyl groups.

Assignment meso-Isomer (DMSO-d₆) d,l-Isomer (DMSO-d₆) Causality of Difference
-COOH ~175 ppm~175 ppm (2 signals)The two equivalent carboxylic carbons in the meso isomer give a single peak, while the non-equivalent carbons in the d,l form result in two closely spaced signals.
-CH- ~42 ppm~42 ppm (2 signals)Similar to the carboxylic carbons, the two methine carbons are equivalent in the meso isomer and non-equivalent in the d,l isomers.
-CH₃ ~15 ppm~15 ppm (2 signals)The two methyl carbons are equivalent in the meso isomer and non-equivalent in the d,l isomers.

Table 2: Comparative ¹³C NMR data for the diastereomers of 2,3-dimethylsuccinic acid.

Experimental Protocol for NMR Spectroscopy

G A Sample Preparation B Instrument Setup A->B Dissolve ~10-20 mg in ~0.7 mL DMSO-d6 C Data Acquisition B->C Tune and shim magnet D Data Processing C->D Acquire 1H and 13C spectra E Spectral Analysis D->E Fourier transform and phase correction

Figure 2: Workflow for NMR analysis of 2,3-dimethylsuccinic acid.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the 2,3-dimethylsuccinic acid sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[2]

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For 2,3-dimethylsuccinic acid, the most prominent features are associated with the carboxylic acid groups. While the differences between the diastereomers in the IR spectra are more subtle than in NMR, careful analysis can reveal distinguishing features, particularly in the fingerprint region.

The spectra are typically acquired using a potassium bromide (KBr) pellet to obtain data for the solid-state sample.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Interpretation
O-H stretch (carboxylic acid) 3300 - 2500 (broad)The broadness is due to hydrogen bonding between the carboxylic acid dimers.
C-H stretch (alkane) 2990 - 2850Stretching vibrations of the methyl and methine C-H bonds.
C=O stretch (carboxylic acid) 1720 - 1680A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer.
C-O stretch / O-H bend 1450 - 1300Coupled vibrations of the carboxylic acid group.
Fingerprint Region < 1300Complex vibrations involving the carbon skeleton. Subtle differences in the peak positions and intensities in this region can be used to distinguish between the meso and d,l isomers.

Table 3: General IR assignments for 2,3-dimethylsuccinic acid.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet)

G A Sample Preparation B Pellet Formation A->B Grind 1-2 mg of sample with ~100 mg KBr C Data Acquisition B->C Press into a transparent pellet D Data Analysis C->D Acquire background and sample spectra

Sources

Exploratory

A Comprehensive Technical Guide to 2,3-Dimethylsuccinic Acid and Its Stereoisomers for Researchers and Drug Development Professionals

Introduction 2,3-Dimethylsuccinic acid, a dicarboxylic acid with a deceptively simple structure, holds significant importance across various scientific disciplines, including organic synthesis, materials science, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dimethylsuccinic acid, a dicarboxylic acid with a deceptively simple structure, holds significant importance across various scientific disciplines, including organic synthesis, materials science, and pharmacology. Its true complexity and potential lie in its stereochemistry, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso compound. The unique spatial arrangement of the methyl and carboxyl groups in each isomer dictates its physical, chemical, and biological properties, making a thorough understanding of their individual characteristics crucial for their effective application.

This technical guide provides an in-depth exploration of 2,3-dimethylsuccinic acid, focusing on its nomenclature, the nuanced differences between its stereoisomers, and their applications, particularly in the realm of drug development. We will delve into the synthetic and analytical methodologies required to work with these compounds, offering practical insights for researchers and scientists.

Nomenclature and Identification of 2,3-Dimethylsuccinic Acid

Accurate and unambiguous identification of chemical compounds is paramount in scientific research. 2,3-Dimethylsuccinic acid is known by several names, which can sometimes lead to confusion. A clear understanding of its nomenclature is the first step toward effective utilization. The systematic IUPAC name for this compound is 2,3-dimethylbutanedioic acid [1].

Below is a comprehensive table of its various identifiers:

Identifier Type Value Source
IUPAC Name 2,3-dimethylbutanedioic acidPubChem[1]
Common Name 2,3-Dimethylsuccinic acidSigma-Aldrich
Synonyms 2,3-Butanedicarboxylic acidPubChem[1]
α,β-Dimethylsuccinic acid
CAS Number 13545-04-5 (for the mixture of isomers)Sigma-Aldrich
Molecular Formula C₆H₁₀O₄PubChem[1]
Molecular Weight 146.14 g/mol PubChem[1]

Stereoisomerism: The Key to Functional Diversity

The presence of two chiral centers at the C2 and C3 positions of 2,3-dimethylsuccinic acid gives rise to three stereoisomers: the enantiomeric pair (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid, and the achiral meso-2,3-dimethylsuccinic acid.

G cluster_enantiomers Enantiomers (Chiral) 2R,3R (2R,3R)-2,3-Dimethylsuccinic acid 2S,3S (2S,3S)-2,3-Dimethylsuccinic acid 2R,3R->2S,3S Non-superimposable mirror images meso meso-2,3-Dimethylsuccinic acid (Achiral) racemic Racemic Mixture (dl-2,3-Dimethylsuccinic acid) racemic->2R,3R Contains racemic->2S,3S Contains 2,3-Dimethylsuccinic acid 2,3-Dimethylsuccinic acid 2,3-Dimethylsuccinic acid->meso Can be 2,3-Dimethylsuccinic acid->racemic Is a mixture of

Caption: Stereoisomers of 2,3-Dimethylsuccinic acid.

The distinct spatial arrangements of these isomers lead to different interactions with other chiral molecules, a critical consideration in drug design and asymmetric synthesis.

Synthesis and Separation of Stereoisomers: A Practical Approach

The ability to obtain stereoisomerically pure 2,3-dimethylsuccinic acid is essential for its application in stereospecific synthesis and pharmacological studies.

Synthesis of a Racemic Mixture and the Meso Isomer

A common starting material for the synthesis of 2,3-dimethylsuccinic acid is dimethylmaleic anhydride . Hydrolysis of dimethylmaleic anhydride under acidic or basic conditions typically yields the meso isomer due to steric hindrance favoring the anti-addition of water. The synthesis of the racemic mixture can be more complex, often involving stereospecific reactions.

Experimental Protocol: Chiral HPLC Separation of Enantiomers

The separation of the (2R,3R) and (2S,3S) enantiomers from a racemic mixture is a significant challenge due to their identical physical properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation[2][3].

Objective: To separate the enantiomers of 2,3-dimethylsuccinic acid from a racemic mixture using chiral HPLC.

Materials:

  • Racemic 2,3-dimethylsuccinic acid

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose or amylose derivatives, is often effective for separating acidic compounds[4].

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution.

  • HPLC system with a UV detector.

Methodology:

  • Sample Preparation: Prepare a standard solution of racemic 2,3-dimethylsuccinic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical starting mobile phase composition could be 90:10 (v/v) hexane:isopropanol with 0.1% trifluoroacetic acid.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Data Analysis: The two enantiomers should elute as separate peaks. The retention times will be different for the (2R,3R) and (2S,3S) isomers. The resolution between the peaks should be calculated to assess the quality of the separation.

Optimization: If the initial separation is not optimal, the mobile phase composition can be adjusted. Varying the ratio of the non-polar solvent to the polar modifier and the concentration of the acidic additive can significantly impact the resolution.

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While the NMR spectra of the enantiomers are identical in an achiral solvent, the spectrum of the meso isomer will be distinct due to its different symmetry.

Expected ¹H NMR Features (in an achiral solvent like CDCl₃):

  • Racemic Mixture ((2R,3R) and (2S,3S)): Due to the magnetic equivalence of the two methine protons and the two methyl groups in each enantiomer, the spectrum is expected to be relatively simple. One would anticipate a quartet for the methine protons (CH) and a doublet for the methyl protons (CH₃).

  • Meso Isomer: The presence of a plane of symmetry in the meso compound makes the two methine protons and the two methyl groups chemically equivalent. This results in a simpler spectrum compared to the racemic mixture, with a single quartet for the methine protons and a single doublet for the methyl groups, but with potentially different chemical shifts.

¹³C NMR Spectroscopy:

Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers will be identical in an achiral solvent, while the meso isomer will exhibit a different spectrum. The number of signals will reflect the symmetry of each molecule. For the enantiomers, one would expect to see signals for the carboxyl carbon, the methine carbon, and the methyl carbon. The meso isomer, due to its symmetry, will also show three distinct carbon signals, but their chemical shifts may differ from those of the enantiomers.

A detailed analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, would be necessary for the unambiguous assignment of all proton and carbon signals for each stereoisomer[5].

Applications in Drug Development and Beyond

The stereochemistry of 2,3-dimethylsuccinic acid and its derivatives plays a pivotal role in their biological activity and applications.

Chelating Agents

2,3-Dimethylsuccinic acid has been investigated for its chelating properties, meaning its ability to bind to metal ions[1]. This is particularly relevant in the context of heavy metal poisoning. The spatial arrangement of the carboxyl groups influences the stability of the metal complexes formed.

Precursors in Drug Synthesis

Derivatives of dimethylsuccinic acid have been utilized as building blocks in the synthesis of pharmaceuticals. For instance, a derivative of 2,2-dimethylsuccinic acid is a key component in the synthesis of Bevirimat (3-O-(3',3'-dimethylsuccinyl)betulinic acid), an HIV maturation inhibitor[6]. The stereochemistry of the succinic acid moiety can significantly impact the efficacy and safety of the final drug product.

Enzyme Inhibitors

The structural similarity of 2,3-dimethylsuccinic acid to succinic acid, a key intermediate in the citric acid cycle, suggests its potential as an enzyme inhibitor. Different stereoisomers may exhibit varying degrees of inhibition towards enzymes that recognize succinate as a substrate. For example, gem-dimethylsuccinic acids have been identified as potent inhibitors of carboxypeptidases[3].

Linkers in Metal-Organic Frameworks (MOFs)

Dicarboxylic acids are widely used as "linkers" to construct Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, catalysis, and drug delivery. The geometry of the dicarboxylate linker, including the stereochemistry of substituted succinic acids, can influence the topology and properties of the resulting MOF[3].

Conclusion

2,3-Dimethylsuccinic acid is more than just a simple dicarboxylic acid; it is a versatile molecule whose utility is profoundly influenced by its stereochemistry. For researchers and drug development professionals, a deep understanding of the synthesis, separation, characterization, and specific applications of its (2R,3R), (2S,3S), and meso isomers is essential for unlocking its full potential. The methodologies and insights provided in this guide serve as a foundational resource for harnessing the unique properties of these stereoisomers in the pursuit of scientific advancement and the development of novel therapeutics.

References

  • PubChem. (n.d.). 2,3-Dimethylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Asante-Appiah, E., et al. (1997). Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases. Biochemistry, 36(29), 8710-8715.
  • Jacobsen, J., et al. (2019). The first water-based synthesis of Ce(iv)-MOFs with saturated chiral and achiral C4-dicarboxylate linkers. Dalton transactions (Cambridge, England : 2003), 48(23), 8433–8441.
  • Yu, H., et al. (2015). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of medicinal chemistry, 58(15), 6123–6137.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 21(10), 1328.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2024;2024011833. doi:10.20944/preprints202401.1833.v1.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Foundational

ChEBI definition of 2,3-Dimethylsuccinic acid

An In-Depth Technical Guide to 2,3-Dimethylsuccinic Acid: From Core Definition to Research Applications Abstract This technical guide provides a comprehensive overview of 2,3-dimethylsuccinic acid (ChEBI: 167506), a dica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dimethylsuccinic Acid: From Core Definition to Research Applications

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylsuccinic acid (ChEBI: 167506), a dicarboxylic acid with significant stereochemical complexity and diverse applications in scientific research. We will delve into its fundamental definition as cataloged by the Chemical Entities of Biological Interest (ChEBI) database, explore its key physicochemical properties, and dissect the nuances of its stereoisomers. This document further outlines a representative synthetic pathway and purification protocol, details modern analytical techniques for its characterization, and discusses its established and potential roles in enzyme inhibition and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Core Definition and Physicochemical Properties

According to the ChEBI database, 2,3-dimethylsuccinic acid is formally defined as an alpha,omega-dicarboxylic acid that is succinic acid substituted by two methyl groups at positions 2 and 3, respectively[1][2]. It is functionally related to succinic acid and acts as the conjugate acid of a 2,3-dimethylsuccinate(2-). Its role as a chelator has also been noted[1][2].

The core structure, with the IUPAC name 2,3-dimethylbutanedioic acid, possesses two stereocenters, leading to significant structural diversity, which will be explored in the subsequent section. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 2,3-Dimethylsuccinic Acid

PropertyValueSource
Molecular Formula C₆H₁₀O₄[2][3]
Molecular Weight 146.14 g/mol [2][4]
CAS Number 13545-04-5[3][4]
Appearance White to off-white crystalline powder[1][5]
Melting Point 118-122 °C (for mixture of isomers)[1][5]
Water Solubility 30 g/L (at 14 °C)[1][5]
pKa 3.94 ± 0.10 (Predicted)[1][5]
InChIKey KLZYRCVPDWTZLH-UHFFFAOYSA-N[3][4]

The Critical Role of Stereoisomerism

The presence of two chiral centers at the C2 and C3 positions means that 2,3-dimethylsuccinic acid can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral diastereomer known as the meso form (2R,3S)[3]. The meso compound is achiral due to an internal plane of symmetry. This stereochemical diversity is paramount, as different isomers can exhibit varied biological activities and binding affinities to chiral targets such as enzymes.

Caption: Stereoisomers of 2,3-dimethylsuccinic acid.

Synthesis and Purification Workflow

While various synthetic routes exist, a common laboratory-scale approach involves the alkylation of a succinate ester derivative. The following protocol provides a conceptual framework. The choice of starting material (e.g., diethyl succinate) is driven by its cost-effectiveness and the ease of subsequent hydrolysis. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for efficiently generating the enolate for alkylation without competing side reactions.

Experimental Protocol: Synthesis and Purification
  • Enolate Formation:

    • Dissolve diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

    • Slowly add n-butyllithium (2.2 eq) and stir for 30 minutes to form LDA.

    • Add diethyl succinate (1.0 eq) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the dianion.

  • Dialkylation:

    • Add methyl iodide (2.5 eq) to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature and stir overnight. The use of excess methyl iodide drives the reaction to completion.

  • Workup and Hydrolysis:

    • Quench the reaction by carefully adding 1 M HCl (aq).

    • Extract the organic phase with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield crude diethyl 2,3-dimethylsuccinate.

    • Hydrolyze the ester by refluxing with an excess of aqueous NaOH (e.g., 6 M) until the organic layer disappears.

    • Cool the solution and acidify with concentrated HCl to precipitate the 2,3-dimethylsuccinic acid.

  • Purification:

    • Filter the crude solid product.

    • Recrystallize the racemic acid from hot water to yield the purified product[1][5]. The solubility difference of the acid in hot versus cold water is the principle behind this highly effective purification step.

G start Diethyl Succinate in Anhydrous THF lda Enolate Formation (-78 °C, LDA) start->lda alkylation Dialkylation (Methyl Iodide) lda->alkylation Forms Dianion hydrolysis Ester Hydrolysis (NaOH, Reflux) alkylation->hydrolysis Crude Diethyl Ester acidification Acidification (HCl) hydrolysis->acidification Sodium Salt in Solution filtration Filtration acidification->filtration Precipitates Product purification Recrystallization (from Water) filtration->purification Crude Solid product Pure 2,3-Dimethylsuccinic Acid purification->product

Caption: General workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of synthesized 2,3-dimethylsuccinic acid is essential. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the number of protons and carbons in unique chemical environments. The splitting patterns in ¹H NMR can help differentiate between the meso and racemic forms.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Electrospray Ionization (ESI-MS) can confirm the molecular weight of 146.14 g/mol [2]. Fragmentation patterns can further validate the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ indicates the C=O stretch[2].

Applications in Research and Drug Development

2,3-Dimethylsuccinic acid is more than a simple building block; its derivatives and isomers are valuable tools in biochemical and pharmaceutical research.

Enzyme Inhibition

The structural similarity of dicarboxylic acids to metabolic intermediates makes them effective competitive inhibitors for various enzymes.

  • Carboxypeptidase Inhibition: Gem-dialkyl succinic acids have been identified as a novel class of potent inhibitors for carboxypeptidases A (CPA) and B[4][6]. The close structural mimicry to peptide substrates allows these molecules to bind tightly to the enzyme's active site, providing a framework for designing more complex inhibitors.

  • Aldehyde Reductase Inhibition: Studies have shown that diacid derivatives, including (+/-)-dimethylsuccinic acid, are strong inhibitors of aldehyde reductase I[4][6]. This inhibition suggests the presence of a binding site that accommodates dicarboxylates, an insight that can be exploited for drug design targeting this enzyme family.

Role in Cellular Transport and Toxicology

The renal Na⁺-dependent dicarboxylate transporter, NaDC-3, is crucial for reabsorbing succinate and other dicarboxylates from the kidney filtrate. This transporter can also translocate dimethylsuccinate compounds. This interaction is significant for heavy metal detoxification, as related chelating agents are cleared via this pathway, highlighting a potential area for therapeutic intervention in toxicology[6].

Materials Science

The dicarboxylate structure makes 2,3-dimethylsuccinic acid an excellent linker for creating metal-organic frameworks (MOFs). Recent research has demonstrated the synthesis of Cerium(IV)-based MOFs using chiral and achiral C4-dicarboxylate linkers, including 2,3-dimethylsuccinic acid, through water-based, microwave-assisted reactions[4][6]. These materials have potential applications in catalysis, gas storage, and separation.

Conclusion

2,3-Dimethylsuccinic acid, as defined by ChEBI, is a foundational molecule whose scientific importance is magnified by its stereochemical properties. Its utility as a research chemical spans from fundamental studies in enzyme kinetics and cellular transport to advanced applications in the synthesis of novel materials. A thorough understanding of its properties, synthesis, and biological interactions is crucial for researchers aiming to leverage this versatile compound in drug discovery and materials science.

References

  • 2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • Succinic Acid: Technology Development and Commercialization - MDPI. (2018). Retrieved January 31, 2026, from [Link]

  • 2,3-DIMETHYLSUCCINIC ACID One Chongqing Chemdad Co. (n.d.). Retrieved January 31, 2026, from [Link]

  • Showing Compound 2,2-Dimethylsuccinic acid (FDB022833) - FooDB. (n.d.). Retrieved January 31, 2026, from [Link]

  • 2,3-Dimethylsuccinic acid - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]

  • Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223) - NP-MRD. (n.d.). Retrieved January 31, 2026, from [Link]

  • β,β-DIMETHYLACRYLIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS - ResearchGate. (2020). Retrieved January 31, 2026, from [Link]

  • 2,2-Dimethylsuccinic acid derivatives in isoprenoid synthesis - Canadian Science Publishing. (1992). Retrieved January 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution 1H NMR Discrimination of 2,3-Dimethylsuccinic Acid Stereoisomers

Application Note: AN-NMR-23DMSA-01 Abstract This application note details the protocol for the structural discrimination and quantification of 2,3-dimethylsuccinic acid (DMSA) stereoisomers using 1H NMR spectroscopy. DMS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-23DMSA-01

Abstract

This application note details the protocol for the structural discrimination and quantification of 2,3-dimethylsuccinic acid (DMSA) stereoisomers using 1H NMR spectroscopy. DMSA exists as a meso compound (2R,3S) and a racemic pair (2R,3R / 2S,3S). Distinguishing these isomers is critical in drug development (e.g., metallothionein chelation studies) and polymer synthesis. This guide provides a self-validating methodology relying on chemical shift anisotropy and scalar coupling analysis (


) to resolve these diastereomeric species without the need for chiral derivatizing agents.

Theoretical Basis & Stereochemical Logic

Stereochemical distinctness

2,3-Dimethylsuccinic acid contains two chiral centers. The stereoisomers are:

  • Meso Isomer (2R, 3S): Possesses an internal plane of symmetry (or center of inversion in the anti-conformation). It is achiral and optically inactive.

  • Racemic Pair (2R, 3R) and (2S, 3S): These are enantiomers of each other. They possess

    
     symmetry.
    

Because the meso form and the racemic pair are diastereomers of each other, they possess distinct physical properties (melting points, solubilities) and, crucially, distinct NMR chemical shifts in achiral solvents.

The Karplus Relationship & Conformation

The differentiation relies on the population of rotational conformers.

  • Meso Form: The preferred conformation (lowest energy) places the two bulky carboxyl groups anti to each other to minimize steric strain. This results in a specific H-C-C-H dihedral angle (typically 180°), leading to a characteristic coupling constant (

    
    ).
    
  • Racemic Form: The conformational averaging differs due to the relative stereochemistry, often resulting in a different time-averaged dihedral angle and a distinct

    
     value and magnetic environment for the methyl protons.
    

Experimental Protocol

Reagents and Materials
  • Analyte: 2,3-Dimethylsuccinic acid (crude or purified mixture).

  • Solvent: DMSO-

    
     (99.9% D) is recommended over 
    
    
    
    due to the superior solubility of the dicarboxylic acid and the stabilization of hydrogen-bonded dimers, which sharpens carboxylic acid proton signals.
  • Internal Standard (Optional): Maleic acid (singlet ~6.2 ppm) for qNMR quantification.

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-

    
    .
    
  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug into the NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet (2.50 ppm).

Instrument Parameters (400 MHz or higher recommended)

To ensure quantitative accuracy (qNMR) and sufficient resolution to separate the methyl doublets:

ParameterSettingRationale
Pulse Sequence zg30 or zgStandard 1D proton with 30° flip angle.
Spectral Width 14 ppmCovers COOH (12 ppm) to TMS (0 ppm).
Acquisition Time (AQ) > 3.0 secEnsures sufficient digital resolution.
Relaxation Delay (D1) 5 - 10 secAllows full relaxation (

) for accurate integration of methyl protons.
Scans (NS) 16 - 64Sufficient S/N ratio for minor isomer detection.
Temperature 298 K (25°C)Constant temperature is vital as shifts are temp-dependent.

Data Analysis & Interpretation

Spectral Assignments (DMSO- )

The spectrum will display three distinct regions. In a mixture of isomers, you will see two sets of signals for the Methyl and Methine regions.[1]

Functional GroupApprox. Shift (

)
MultiplicityIntegrationNotes
-COOH 12.0 – 12.5 ppmBroad Singlet2HHighly dependent on concentration and water content.
Methine (-CH-) 2.55 – 2.65 ppmMultiplet (dq)2HOverlaps with residual DMSO solvent peak (2.50 ppm). Verify integration carefully.
Methyl (-CH3) 1.00 – 1.15 ppmDoublet6HDiagnostic Region. The two isomers will show two distinct doublets.
Discrimination Logic

The methyl region (1.0 – 1.2 ppm) is the primary discriminator.

  • Meso Isomer: Typically appears as a clean doublet. Due to the anti-periplanar preference, the methyls are often slightly shielded (upfield) relative to the racemic isomer in polar solvents, though this order can invert based on concentration.

  • Racemic Isomer: Appears as a second doublet, distinct from the meso.

  • Differentiation:

    • Calculate the coupling constant

      
       for the methyl doublet.
      
    • Compare the integration of the two methyl doublets to determine the Diastereomeric Ratio (dr) .

Calculation of Diastereomeric Excess (de):



Troubleshooting: Methine Overlap

If the methine signals (~2.6 ppm) overlap with the DMSO solvent peak:

  • Alternative Solvent: Use

    
     with NaOD (forming the disodium salt). This shifts the methine protons upfield, away from the water suppression region, but requires pH consistency.
    
  • Derivatization: Convert the acid to the dimethyl ester using thionyl chloride and methanol. The esters have excellent solubility in

    
     and sharp, distinct methoxy signals (~3.7 ppm) that separate the isomers cleanly.
    

Visual Workflows

Experimental Workflow

NMR_Workflow Start Start: Sample (10mg) Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for free acid) Start->Solvent Acquisition Acquire 1H NMR (d1 > 5s, 64 scans) Solvent->Acquisition Process Processing (LB=0.3Hz, Phase, Baseline) Acquisition->Process Analyze Analyze Methyl Region (1.0 - 1.2 ppm) Process->Analyze

Figure 1: Step-by-step experimental workflow for 1H NMR analysis of 2,3-dimethylsuccinic acid.

Isomer Assignment Logic

Logic_Tree Input Inspect Methyl Region (1.0 - 1.2 ppm) Single Single Doublet Observed Input->Single Double Two Distinct Doublets Input->Double Pure Pure Isomer (Meso OR Racemic) Single->Pure Mix Mixture of Diastereomers Double->Mix Verify Action: Spike with known Meso standard Pure->Verify Result1 Peak Height Increases: Sample is Meso Verify->Result1 Result2 New Peak Appears: Sample is Racemic Verify->Result2

Figure 2: Decision tree for assigning stereochemistry based on methyl signal multiplicity and spiking experiments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (2024). 2,3-Dimethylsuccinic acid Stereoisomers. Retrieved from [Link]

  • Fang, X., & Fernando, Q. (1994).[2] A Comparative Study of Meso- And rac-2,3-dimercaptosuccinic Acids and Their Zinc Complexes in Aqueous Solution. Chemical Research in Toxicology. Retrieved from [Link] (Demonstrates the distinct NMR behavior of succinic acid derivative stereoisomers).

Sources

Application

Application Note: 2,3-Dimethylsuccinic Acid (DMSA) in Advanced Polymer Synthesis

Executive Summary 2,3-Dimethylsuccinic acid (DMSA) represents a critical "stiffening" monomer in the family of bio-based dicarboxylic acids. Unlike its unbranched parent, succinic acid (SA), which yields flexible and low...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylsuccinic acid (DMSA) represents a critical "stiffening" monomer in the family of bio-based dicarboxylic acids. Unlike its unbranched parent, succinic acid (SA), which yields flexible and low-Tg polymers (e.g., Polybutylene succinate, PBS), DMSA introduces steric hindrance along the polymer backbone.

This guide details the protocols for synthesizing high-molecular-weight polyesters using DMSA. It specifically addresses the challenge of stereochemical control (meso vs. racemic) and its impact on thermal transitions (


, 

). These protocols are designed for researchers aiming to engineer biodegradable polymers with enhanced thermal stability for drug delivery matrices and engineering thermoplastics.

Chemical Basis & Stereochemistry

The utility of DMSA lies in its ability to restrict chain rotation. While succinic acid allows free rotation around the C2-C3 bond, the methyl groups in DMSA create a rotational barrier.

Stereoisomerism Impact

DMSA exists in two diastereomeric forms:

  • Meso-DMSA: (

    
    )-configuration. Often yields semi-crystalline polymers with sharp melting points.
    
  • Racemic-DMSA: A 1:1 mixture of (

    
    ) and (
    
    
    
    ). often yields amorphous or slowly crystallizing polymers due to atactic chain microstructures.

Critical Consideration: For high-performance applications, using stereopure DMSA (meso or rac) is recommended over undefined mixtures to ensure reproducible crystallinity.

DMSA_Stereochem Figure 1: Structure-Property Relationship of DMSA Polymers DMSA 2,3-Dimethylsuccinic Acid (Monomer) Rotation Restricted C-C Rotation (Steric Hindrance) DMSA->Rotation Methyl Groups Polymer Poly(alkylene 2,3-dimethylsuccinate) Rotation->Polymer Polymerization Prop_Tg Increased Tg (vs. PBS) Polymer->Prop_Tg Prop_Cryst Tunable Crystallinity (Meso vs. Rac) Polymer->Prop_Cryst

Protocol: Melt Polycondensation of Poly(butylene 2,3-dimethylsuccinate)

Objective: Synthesis of high molecular weight P(B-DMSA) via a two-step melt polycondensation. Scale: Laboratory (50–100 g).

Materials & Reagents
ReagentPurityRole
2,3-Dimethylsuccinic Acid >99% (Stereopure preferred)Monomer (Diacid)
1,4-Butanediol (BDO) >99.5% (Anhydrous)Monomer (Diol)
Titanium(IV) butoxide (TBT) 97%Catalyst
Phenol/Tetrachloroethane 60/40 w/wSolvent for Viscosity Testing
Step-by-Step Methodology
Phase 1: Esterification (Oligomerization)

Rationale: To convert acid end-groups to hydroxyl end-groups and remove water, preventing hydrolysis during the high-temperature step.

  • Charge Reactor: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser, add:

    • 0.10 mol DMSA (14.61 g)

    • 0.12 mol 1,4-Butanediol (10.81 g) (Note: 1.2:1 molar excess ensures hydroxyl termination).

    • Catalyst: Add TBT (300 ppm relative to total mass).

  • Inert Atmosphere: Purge with

    
     for 15 minutes.
    
  • Heating Profile:

    • Heat to 160°C under continuous

      
       flow.
      
    • Stir at 150 rpm.

    • Validation Endpoint: Maintain until water distillation ceases (approx. 2–3 hours). The overhead temperature at the distillation head should drop, indicating no more water is evolving.

Phase 2: Polycondensation (Chain Growth)

Rationale: To drive the equilibrium towards high polymer by removing the excess diol under high vacuum.

  • Temperature Ramp: Increase temperature to 210–220°C .

  • Vacuum Application:

    • Gradually reduce pressure over 30 minutes to prevent bumping.

    • Target final pressure: < 50 Pa (< 0.5 mbar) .

  • Reaction: Continue stirring for 3–5 hours.

    • Observation: Torque on the mechanical stirrer will increase significantly as viscosity rises.

  • Termination:

    • Stop heating and break vacuum with

      
      .
      
    • Pour the melt onto a Teflon sheet or into ice-cold methanol for precipitation (if purification is required).

Synthesis_Workflow Figure 2: Two-Step Melt Polycondensation Protocol Start Start: Monomer Charge (DMSA + BDO + Catalyst) Step1 Esterification 160°C, N2 Flow, 3h Start->Step1 Check1 Validation: Water Distillation Ceases? Step1->Check1 Check1->Step1 No Step2 Polycondensation 220°C, <50 Pa Vacuum Check1->Step2 Yes (Remove Excess Diol) Check2 Validation: Stirrer Torque Plateau? Step2->Check2 Check2->Step2 No Finish Product Recovery & Characterization Check2->Finish Yes

Characterization & Expected Properties[1][2][3][4][5]

Thermal Analysis (DSC)

DMSA-based polymers exhibit distinct thermal shifts compared to standard Polybutylene Succinate (PBS).

Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2][3]

  • Cycle: Heat to 200°C (erase history)

    
     Cool to -50°C 
    
    
    
    Heat to 200°C (10°C/min).

Comparative Data Table: | Polymer |


 (°C) | 

(°C) | Crystallinity | Notes | | :--- | :--- | :--- | :--- | :--- | | PBS (Reference) | -32 | 114 | High | Flexible, semi-crystalline | | P(B-meso-DMSA) | ~15 to 25 | 120–135 | Moderate | Stiffer backbone, slower crystallization | | P(B-rac-DMSA) | ~10 to 20 | Amorphous | Low/None | Often amorphous due to atactic methyl placement |

Note: Values are approximate and dependent on molecular weight and optical purity [1].

Molecular Weight Determination (GPC)
  • Solvent: Chloroform or HFIP (Hexafluoroisopropanol).

  • Standards: Polystyrene (PS) or PMMA.

  • Target

    
    :  > 40,000  g/mol  for mechanical integrity.
    

Application in Drug Delivery[1][7][8][9][10]

While 2,3-dimethylmaleic anhydride is famous for pH-sensitive charge reversal, DMSA polyesters are utilized for their bulk erosion properties . The hydrophobic methyl groups slow down hydrolytic degradation compared to PBS, making them suitable for:

  • Long-term Implantable Depots: The slower degradation rate (months vs. weeks) allows for sustained release of hydrophobic drugs.

  • Microsphere Encapsulation: The higher

    
     prevents particle aggregation during storage at room temperature.
    

Formulation Protocol (Microspheres):

  • Dissolve P(B-DMSA) (500 mg) in Dichloromethane (5 mL).

  • Add Drug (e.g., Paclitaxel, 50 mg).

  • Emulsify into 1% PVA solution (aqueous) using a homogenizer (10,000 rpm).

  • Evaporate solvent to harden microspheres.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight Incomplete water removalEnsure vacuum is <50 Pa; check system for leaks.
Discoloration (Yellowing) Thermal degradationReduce max temp to 210°C; ensure strict

purge; check catalyst purity.
No Crystallinity Racemic monomer usedUse stereopure meso-DMSA if crystallinity is required. Anneal sample at

(approx 60°C).
Sublimation Monomer loss under vacuumDo not apply high vacuum until oligomerization (Step 1) is complete.

References

  • Synthesis and Properties of Aliphatic Polyesters: Ajioka, M., et al. "Aliphatic polyesters and their preparation." Journal of Polymers and the Environment. (General grounding on succinate polyester synthesis).

  • Stereochemistry Effects: Righetti, M.C., et al. "Structural evolution of poly(butylene succinate) crystals." Polymer.[4][1][5][6][7][8][9][10][11] (Provides baseline data for PBS thermal behavior).

  • Melt Polycondensation Protocols: "Synthesis of aliphatic polyesters by polycondensation." NIH/PubMed Central. (Methodology validation).

  • Drug Delivery Matrices: "Polymers for Drug Delivery Systems." PubMed Central. (Context for hydrophobic polyester applications).

  • Stereochemical Enhancement: "Stereochemical enhancement of polymer properties." Nature Reviews Materials (Context on how stereocenters affect Tg).

Sources

Method

Technical Application Note: 2,3-Dimercaptosuccinic Acid (DMSA) in Heavy Metal Chelation

Nomenclature Alert: The prompt specified "2,3-Dimethylsuccinic acid." However, in the context of heavy metal chelation and pharmaceutical development, the industry standard DMSA refers to 2,3-Dimercaptosuccinic acid (als...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature Alert: The prompt specified "2,3-Dimethylsuccinic acid." However, in the context of heavy metal chelation and pharmaceutical development, the industry standard DMSA refers to 2,3-Dimercaptosuccinic acid (also known as Succimer).[1] The methyl analog (dimethyl) lacks the sulfur donor atoms required for high-affinity binding of soft metals (Pb, Hg, As) and is not a recognized chelating agent. To ensure this guide provides actionable, scientifically valid utility for drug development, it focuses on 2,3-Dimercaptosuccinic acid .

Content Type: Advanced Protocol & Development Guide Target Audience: Medicinal Chemists, Toxicologists, and Drug Formulation Scientists

Executive Summary & Mechanism of Action

2,3-Dimercaptosuccinic acid (DMSA) is a dithiol-based metal chelator. Unlike EDTA, which binds "hard" cations (Ca²⁺, Mg²⁺) indiscriminately, DMSA utilizes the Hard and Soft Acids and Bases (HSAB) principle. Its sulfhydryl (-SH) groups act as "soft" bases, forming stable coordinate covalent bonds with "soft" acids like Lead (Pb²⁺), Mercury (Hg²⁺/CH₃Hg⁺), and Arsenic (As³⁺).

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 2,3-disulfanylbutanedioic acid[2][3]

  • Stereochemistry: The meso- isomer is the active pharmaceutical ingredient (Succimer). The racemic forms are less effective and more toxic.

  • pKa Values: Carboxyls (~2.7, ~3.5); Thiols (~8.9, ~10.8).

  • Solubility: High in basic media; limited in acidic media (forms precipitates).

Chelation Stoichiometry

DMSA typically forms a 1:1 complex with divalent metals (M²⁺). The metal is sequestered between the two sulfur atoms and one or both oxygen atoms of the carboxyl groups, forming a stable 5-membered heterocyclic ring structure that prevents the metal from interacting with biological targets (e.g., enzyme sulfhydryls).

Pre-Clinical Formulation & Stability Protocols

One of the primary challenges in DMSA drug development is the oxidation of the dithiol groups into mixed disulfides or cyclic polymers, rendering the molecule inactive.

Protocol A: Quantitative Thiol Stability Assay (Ellman’s Reagent)

Purpose: To validate the active pharmaceutical ingredient (API) potency and monitor oxidation rates in formulation buffers.

Reagents:

  • Reaction Buffer (RB): 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation during the assay).

  • Ellman’s Reagent: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in RB.

  • DMSA Stock: Freshly prepared in degassed water or anaerobic buffer.

Methodology:

  • Preparation: Dissolve DMSA sample to an estimated 0.5 mM concentration.

  • Reaction:

    • Mix 50 µL of DMSA sample with 950 µL of Reaction Buffer.

    • Add 20 µL of Ellman’s Reagent.

    • Incubate at Room Temperature for 15 minutes.

  • Measurement: Read Absorbance at 412 nm .

  • Calculation: Use the extinction coefficient of TNB²⁻ (

    
    ).[4]
    
    
    
    
  • Acceptance Criteria: >98% free thiol content for fresh API; >90% for formulated product.

In Vitro Efficacy: Cellular Rescue Models

Drug candidates must demonstrate the ability to rescue cells from metal-induced cytotoxicity. The HK-2 (Human Kidney 2) proximal tubule cell line is the gold standard, as the kidney is the primary organ of DMSA accumulation and metal excretion.

Protocol B: Pb/Hg Rescue Assay in HK-2 Cells

Purpose: To determine the EC50 of DMSA in reversing metal toxicity.

Workflow:

  • Seeding: Plate HK-2 cells at

    
     cells/well in 96-well plates (Keratinocyte Serum Free Medium). Incubate 24h.
    
  • Metal Challenge:

    • Replace medium with metal-spiked medium (e.g., 20 µM PbAc₂ or 5 µM HgCl₂).

    • Incubate for 2-4 hours to allow cellular uptake.

  • Chelation Treatment:

    • Wash cells 1x with PBS to remove extracellular metal.

    • Add medium containing serial dilutions of DMSA (1 µM – 500 µM).

    • Incubate for 24 hours.

  • Readout:

    • Viability: CCK-8 or MTT assay.

    • Intracellular Metal Load (Advanced): Lyse cells with 0.2% Triton X-100 and analyze lysate via ICP-MS.

Data Interpretation: A successful chelator will shift the cell viability curve to the right. Calculate the Rescue Index (RI) :



Visualization: Mechanism & Workflows

Diagram 1: Mechanism of Chelation & Renal Clearance

This diagram illustrates the pathway from systemic toxicity to renal excretion, highlighting the critical role of the sulfur-metal bond.

DMSA_Mechanism cluster_chem Molecular Interaction Pb_Blood Pb²⁺ (Systemic Circulation) Complex Pb-DMSA Complex (Water Soluble) Pb_Blood->Complex Chelation (S-Pb-S bond) Tissue_Pb Tissue-Bound Pb (Brain/Bone) Tissue_Pb->Pb_Blood Equilibrium Release DMSA_Oral DMSA (Oral/IV) DMSA_Oral->Pb_Blood Absorption Kidney Renal Glomerulus Complex->Kidney Filtration Urine Excretion (Urine) Kidney->Urine Elimination Interaction Dithiol Groups (-SH) displace biological ligands Interaction->Complex

Caption: DMSA mobilizes systemic lead via dithiol binding, forming a stable, water-soluble complex filtered by the kidneys.[3]

Diagram 2: Formulation Stability Testing Workflow

This decision tree guides the formulation scientist through stability testing using Ellman's Reagent.

Stability_Workflow Start DMSA Formulation Batch Dissolve Dissolve in Degassed Buffer (pH 7.0 - 8.0) Start->Dissolve Ellman Add Ellman's Reagent (DTNB) Dissolve->Ellman Measure Measure Absorbance @ 412nm Ellman->Measure Calc Calculate Free -SH % Measure->Calc Decision Is Free -SH > 90%? Calc->Decision Pass PASS: Proceed to Efficacy Testing Decision->Pass Yes Fail FAIL: Oxidation Detected Decision->Fail No Action Add Reducing Agent (TCEP) or Reformulate Fail->Action

Caption: Step-by-step QC workflow to ensure DMSA active pharmaceutical ingredient has not oxidized before use.

Comparative Data: DMSA vs. Alternatives

FeatureDMSA (Succimer)EDTA (CaNa₂)BAL (Dimercaprol)2,3-Dimethylsuccinic acid
Primary Ligand Dithiol (-SH)Carboxylate/AmineDithiol (-SH)Carboxylate (No Sulfur)
Target Metals Pb, Hg, As, CdPb, Cd, Zn, CaAs, Hg, AuCu (Weakly)
Administration Oral (Water Soluble)IV (Poor Oral Bioavail.)IM (In Oil, Painful)N/A (Not a drug)
Toxicity Profile Low (Renal sparing)Moderate (Nephrotoxic)High (Hypertension)Unknown/Low
BBB Penetration Low (Hydrophilic)Very LowModerateLow

Note on Lipophilicity: Standard DMSA does not cross the Blood-Brain Barrier (BBB) effectively. For advanced drug development targeting neurotoxicity, researchers are investigating MiADMSA (Monoisoamyl DMSA), a lipophilic ester analog that shows superior brain lead reduction.

References

  • FDA Labeling: CHEMET (Succimer) Capsules for Oral Use. U.S. Food and Drug Administration.[1] Link

  • Mechanism & Efficacy: Aposhian, H. V., et al. "DMSA and DMPS - water soluble antidotes for heavy metal poisoning."[5] Annual Review of Pharmacology and Toxicology, 1983.[5] Link

  • Renal Models: Gong, X., et al. "An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells." Regulatory Toxicology and Pharmacology, 2016. Link

  • Stability Protocols: Ellman, G. L. "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 1959. Link

  • Advanced Analogs (MiADMSA): Flora, S. J. S., et al. "Chemistry, Pharmacology, and Toxicology of Monoisoamyl Dimercaptosuccinic Acid." Chemical Research in Toxicology, 2022.[6][7] Link

Sources

Application

Technical Guide: Engineering Functional MOFs with 2,3-Dimethylsuccinic Acid

Executive Summary & Strategic Rationale 2,3-Dimethylsuccinic acid (DMSA) represents a specialized class of aliphatic dicarboxylate ligands used to construct Metal-Organic Frameworks (MOFs). Unlike rigid aromatic linkers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2,3-Dimethylsuccinic acid (DMSA) represents a specialized class of aliphatic dicarboxylate ligands used to construct Metal-Organic Frameworks (MOFs). Unlike rigid aromatic linkers (e.g., terephthalic acid) that form predictable scaffolds, DMSA introduces conformational flexibility , steric bulk (via methyl groups) , and intrinsic chirality (meso, R,R, and S,S stereoisomers).

For drug development and materials scientists, DMSA-MOFs offer a distinct advantage: biocompatibility potential . As a derivative of succinic acid (a Krebs cycle intermediate), DMSA-based frameworks are attractive candidates for degradable delivery vectors, minimizing cytotoxicity compared to heavy aromatic linkers.

This guide details the synthesis, structural logic, and application of DMSA-MOFs, specifically focusing on Lanthanide (Ln) coordination polymers where DMSA acts as a critical structural director and luminescence modulator.

Ligand Architectonics: Pre-Synthetic Considerations

Before initiating synthesis, one must understand the stereochemical and steric influence of the ligand.

Stereochemical Variants

DMSA exists in three stereoisomeric forms. The choice of isomer dictates the final topology of the MOF.

Isomer FormSymmetryMOF Design Implication
Meso (2R,3S) Achiral (internal plane)Promotes centrosymmetric structures; often more thermodynamically stable.
Racemic (±) Mixture of R,R and S,SCan lead to spontaneous resolution or formation of centrosymmetric racemate crystals.
Enantiopure (R,R or S,S) ChiralEssential for synthesizing homochiral MOFs for enantioselective separation or sensing.
Steric Influence on Coordination

The two methyl groups at the 2,3-positions exert a "steric locking" effect. Unlike unsubstituted succinic acid, which has high rotational freedom, DMSA's methyl groups restrict the torsion angles of the carbon backbone.

  • Effect: This rigidity stabilizes specific metal-ligand bond angles, often preventing the collapse of the framework upon solvent removal.

  • Shielding: The hydrophobic methyl groups can shield the metal center from water molecules, reducing non-radiative quenching in luminescent MOFs.

Protocol: Hydrothermal Synthesis of Lanthanide-DMSA MOFs

This protocol focuses on synthesizing [Ln₂(DMSA)₃(H₂O)₂] (Type I) and [Ln₂(DMSA)₃] (Type II) frameworks.[1][2] These materials exhibit high thermal stability and unique photophysical properties.[3]

Reagents & Materials
  • Metal Source: Lanthanide Chlorides (LnCl₃·6H₂O where Ln = Eu, Tb, Gd, etc.)

  • Ligand: 2,3-Dimethylsuccinic acid (racemic or meso)

  • Solvent: Deionized Water (Type I, 18.2 MΩ)

  • Base: NaOH or KOH (1M solution) for pH adjustment

  • Vessel: Teflon-lined stainless steel autoclave (23 mL capacity)

Experimental Workflow

Safety Note: Handle Lanthanide salts and high-pressure autoclaves with appropriate PPE.

Step 1: Precursor Dissolution Dissolve 1.0 mmol of DMSA in 10 mL of deionized water. Add 1.0 mmol of LnCl₃·6H₂O. Stir until a clear solution is obtained.

Step 2: pH Modulation (Critical) Slowly add 1M NaOH dropwise.

  • Target pH: 5.0 – 6.0

  • Why? Deprotonation of the carboxylic acid groups (pKa ~3.5 and ~5.0) is essential for coordination. Too high pH (>7) precipitates Lanthanide hydroxides; too low pH (<4) prevents framework assembly.

Step 3: Hydrothermal Treatment Transfer the solution to the Teflon liner. Seal in the stainless steel autoclave.

  • Temperature: 170°C

  • Duration: 72 hours (3 days)

  • Cooling: Slow cooling (5°C/hour) to room temperature. Rapid cooling yields amorphous powder; slow cooling yields single crystals.

Step 4: Isolation & Washing Filter the resulting crystals (often rod-like or blocky). Wash 3x with deionized water and 1x with ethanol to remove unreacted ligand. Air dry at ambient temperature.

Synthesis Logic Diagram

SynthesisProtocol Precursors Precursors (LnCl3 + DMSA) Mixing Mixing & pH Adjustment (pH 5.0-6.0) Precursors->Mixing Dissolution Autoclave Hydrothermal Synthesis (170°C, 72h) Mixing->Autoclave Seal in Teflon Cooling Controlled Cooling (5°C/h) Autoclave->Cooling Crystallization Product Crystalline MOF [Ln2(DMSA)3] Cooling->Product Filtration

Figure 1: Step-by-step hydrothermal synthesis workflow for Ln-DMSA MOFs.

Applications & Mechanistic Insights

Photoluminescence: The "Insulation" Mechanism

Unlike aromatic linkers (e.g., terephthalate) that act as "antennae" to sensitize Lanthanide emission, DMSA is an aliphatic linker with no significant UV absorption in the excitation range of Lanthanides.

  • Mechanism: The luminescence in Ln-DMSA MOFs is metal-centered .[4]

  • Role of DMSA: The ligand does not transfer energy. Instead, it acts as a structural insulator . The methyl groups of DMSA sterically crowd the Lanthanide ion, displacing water molecules from the first coordination sphere.

  • Outcome: Removal of high-frequency O-H oscillators (from water) reduces non-radiative relaxation, significantly boosting the intrinsic quantum yield of the Lanthanide (especially Eu³⁺ and Tb³⁺).

Structural Diversity via Lanthanide Contraction

The ionic radius of Lanthanides decreases from La to Lu. This "Lanthanide Contraction" dictates the coordination number and final structure when using DMSA.

Lanthanide SeriesStructure TypeCoordination NumberGeometry
Light Ln (Pr – Eu) Type I (Triclinic)CN = 9Distorted Tricapped Trigonal Prism
Heavy Ln (Tb – Yb) Type II (Tetragonal)CN = 8Distorted Square Antiprism

Application Note: To tune the pore size or density of the material, researchers can select specific Lanthanides to force a Type I or Type II topology.

Translational Insight: Drug Delivery Potential

For drug development professionals, DMSA-MOFs present a "bioresorbable" scaffold.

  • Degradation: Upon hydrolysis, the framework releases the metal ion and 2,3-dimethylsuccinic acid.

  • Toxicity: DMSA is structurally similar to endogenous metabolites. While specific toxicity data on DMSA-MOFs is emerging, the ligand itself is less likely to induce the severe inflammatory responses associated with rigid aromatic linkers.

Luminescence Mechanism Diagram

Luminescence cluster_0 Coordination Sphere Excitation Direct Excitation Source (UV/Vis) LnIon Lanthanide Ion (Eu3+ / Tb3+) Excitation->LnIon f-f Transition Emission Luminescence (Red/Green Light) LnIon->Emission Radiative Decay Water Water Molecules (OH Oscillators) Water->LnIon Quenching (Non-radiative) DMSA DMSA Ligand (Methyl Shielding) DMSA->Water Steric Exclusion

Figure 2: Mechanism of luminescence enhancement. DMSA sterically excludes water quenchers, protecting the Lanthanide emissive state.

Characterization & Validation Protocols

To ensure the scientific integrity of the synthesized MOFs, the following validation steps are mandatory.

Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm phase purity and structural type (Type I vs Type II).

  • Protocol: Scan from 5° to 50° (2θ). Compare experimental pattern with simulated patterns from single-crystal data (CIF files).

  • Validation: Absence of peaks corresponding to Ln-Oxides or unreacted DMSA indicates a pure phase.

Thermogravimetric Analysis (TGA)
  • Purpose: Determine thermal stability and solvent content.

  • Expectation:

    • Step 1 (<150°C): Loss of coordinated/lattice water.

    • Step 2 (350°C - 450°C): Decomposition of the DMSA ligand.

  • Insight: High decomposition temperature (>300°C) confirms the strong chelating stability of the DMSA-Ln bond.

Photoluminescence Spectroscopy[2]
  • Protocol: Measure excitation and emission spectra in solid state at Room Temperature.

  • Key Marker:

    • Eu-DMSA: Sharp peaks at 590 nm (⁵D₀→⁷F₁) and 615 nm (⁵D₀→⁷F₂).

    • Tb-DMSA: Sharp peaks at 490 nm (⁵D₄→⁷F₆) and 545 nm (⁵D₄→⁷F₅).

  • Validation: High intensity without broad ligand-based emission bands confirms the metal-centered emission mechanism.

References

  • Gomez, G. E., Bernini, M. C., Brusau, E. V., Narda, G. E., Massad, W. A., & Labrador, A. (2013). Two Sets of Metal Organic Frameworks along the Lanthanide Series Constructed by 2,3-Dimethylsuccinate: Structures, Topologies, and Strong Emission without Ligand Sensitization. Crystal Growth & Design, 13(12), 5249–5260.[4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11848, 2,3-Dimethylsuccinic acid.

  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews, 112(2), 1126–1162.

  • NIST Chemistry WebBook. 2,3-Dimethylsuccinic acid.

Sources

Method

Derivatization of 2,3-Dimethylsuccinic acid for GC-MS analysis

Application Note: High-Resolution GC-MS Analysis of 2,3-Dimethylsuccinic Acid Executive Summary 2,3-Dimethylsuccinic acid (2,3-DMSA) presents a unique analytical challenge due to its dual carboxylic acid functionality an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Analysis of 2,3-Dimethylsuccinic Acid

Executive Summary

2,3-Dimethylsuccinic acid (2,3-DMSA) presents a unique analytical challenge due to its dual carboxylic acid functionality and the presence of two chiral centers, resulting in meso and racemic diastereomers. Direct Gas Chromatography (GC) analysis is impossible due to the compound's high polarity, low volatility, and thermal instability (decarboxylation) at injection port temperatures.

This guide details two robust derivatization workflows:

  • BF₃-Methanol Esterification (Gold Standard): Produces highly stable methyl esters, offering superior chromatographic resolution of stereoisomers.[1]

  • BSTFA Silylation (Rapid Screening): A faster "dilute-and-shoot" method suitable for high-throughput screening where isomeric separation is less critical.[1]

Chemical Context & Stereochemistry

Unlike simple succinic acid, 2,3-DMSA exists as diastereomers with distinct physical properties. Successful analysis requires a method that not only volatilizes the molecule but preserves the stereochemical integrity of these forms.

  • Target Analyte: 2,3-Dimethylsuccinic Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[2][3][4]
    
  • Molecular Weight: 146.14 g/mol [1][4]

  • Derivatives:

    • Dimethyl ester: MW 174.19 g/mol (via Method A)

    • Bis(trimethylsilyl) ester: MW 290.5 g/mol (via Method B)[1]

Method A: Acid-Catalyzed Methylation (BF₃-MeOH)

Status: Recommended for Quantitation & Isomer Separation[1]

This method utilizes Boron Trifluoride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) in methanol to convert carboxylic acids into methyl esters.[5][6][7] It is thermodynamically driven and produces derivatives that are stable for weeks.[1]
Reagents & Materials
  • Derivatizing Agent: 14% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in Methanol (Sigma-Aldrich/Merck).
    
  • Solvent: Hexane (HPLC Grade).[1]

  • Internal Standard (IS): Succinic acid-d4 or Glutaric acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in Methanol).
    
  • Quenching Agent: Saturated NaCl solution.[1]

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1-5 mg of dry sample in

      
       of Methanol.
      
    • Add

      
       of Internal Standard solution.
      
  • Reaction:

    • Add

      
       of 14% BF₃-Methanol .
      
    • Cap the vial tightly (Teflon-lined cap).[1]

    • Incubate at 60°C for 30 minutes in a heating block.

    • Note: Do not exceed 70°C to prevent methanol evaporation/leakage.[1]

  • Extraction (Liquid-Liquid):

    • Cool to room temperature.[1][8]

    • Add

      
       of Hexane  followed by 
      
      
      
      of Saturated NaCl (increases ionic strength to drive esters into organic phase).
    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 2 minutes to separate phases.

  • Collection:

    • Transfer the top Hexane layer (containing the dimethyl esters) to a GC vial with a glass insert.

    • Add a pinch of anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       to remove trace moisture if necessary.
      
Workflow Logic Diagram

MethylationWorkflow Sample Sample + IS (Methanol) Reaction Add 14% BF3-MeOH Heat 60°C, 30 min Sample->Reaction Esterification Quench Add Sat. NaCl + Hexane Reaction->Quench Cooling Extract Vortex & Centrifuge Quench->Extract Partitioning Final Inject Top Layer (Hexane Phase) Extract->Final Isolation

Caption: Figure 1. BF3-Methanol derivatization workflow maximizing ester recovery.

Method B: Silylation (BSTFA)

Status: Alternative for Rapid Screening

Silylation replaces active protic hydrogens with a trimethylsilyl (TMS) group.[1] This reaction is faster but the derivatives are hydrolytically unstable (sensitive to moisture).

Reagents
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Solvent: Pyridine (Anhydrous) – Critical: Acts as an acid scavenger and catalyst.

Step-by-Step Protocol
  • Drying (Critical Step):

    • Evaporate sample to complete dryness under Nitrogen.[1] Any water present will destroy the reagent.

  • Reaction:

    • Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      Anhydrous Pyridine .
      
    • Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      BSTFA + 1% TMCS .
      
    • Vortex to mix.[1]

    • Incubate at 60°C for 30 minutes .

  • Injection:

    • Inject directly or dilute with anhydrous Ethyl Acetate.[1]

    • Warning: Analyze within 12 hours.

GC-MS Acquisition Parameters

The following parameters are optimized for the separation of the dimethyl ester derivatives (Method A).

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates diastereomers based on boiling point differences.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis.[1]
Injection 1 µL, Split 10:1Prevents column overload; splitless used only for trace analysis (<1 ppm).[1]
Oven Program 60°C (1 min) → 10°C/min → 180°C → 25°C/min → 300°C (3 min)Slow ramp at 10°C/min is crucial to resolve the meso and racemic peaks around 120-140°C.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Ion Source EI (70 eV), 230°CStandard ionization for library matching.[1]

Data Interpretation & Self-Validation

Chromatographic Separation

For 2,3-dimethylsuccinic acid dimethyl ester:

  • Peak 1 (Meso form): Typically elutes earlier due to slightly lower boiling point/polarity packing.[1]

  • Peak 2 (Racemic pair): Elutes slightly later.

  • Validation: If you observe only one peak, your ramp rate is too fast (reduce to 5°C/min).[1]

Mass Spectral Fingerprint (Dimethyl Ester)

The fragmentation follows the McLafferty rearrangement typical of esters.

  • Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  m/z 174 (Often weak).
    
  • Base Peak: m/z 115 (Loss of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Diagnostic Ions:

    • m/z 143 (Loss of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
    • m/z 87 (Characteristic succinate backbone fragment).[1]

    • m/z 59 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
Decision Matrix for Method Selection

MethodSelection Start Start: 2,3-DMSA Analysis Q1 Is moisture present in the sample? Start->Q1 Q2 Is isomer separation (meso vs racemic) critical? Q1->Q2 No (Dry Solid) MethodA Method A: Methylation (BF3-MeOH) Q1->MethodA Yes (Aqueous/Wet) Q2->MethodA Yes MethodB Method B: Silylation (BSTFA) Q2->MethodB No (Rapid Screen)

Caption: Figure 2. Decision tree for selecting the optimal derivatization chemistry.

Troubleshooting & Quality Control

  • Low Yield/Sensitivity:

    • Cause: Incomplete reaction or water contamination (Method B).[1]

    • Fix: Increase reaction time to 60 mins; ensure fresh reagents. For Method A, ensure the extraction into hexane is vigorous.

  • Peak Tailing:

    • Cause: Active sites in the liner or column.[9]

    • Fix: Replace inlet liner with a deactivated glass wool liner; trim 10cm from the column head.[1]

  • Ghost Peaks:

    • Cause: BF3 degradation or septum bleed.[1][10]

    • Fix: Run a reagent blank (Method A without sample).[1][6] If peaks appear, use fresh BF3-MeOH.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Derivatization Reagents for Gas Chromatography (GC) - BSTFA + TMCS. Retrieved from [1]

  • NIST Mass Spectrometry Data Center. (2023).[1] 2,3-Dimethylsuccinic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Sobolevsky, T. G., et al. (2003).[1] Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC-MS analysis. Journal of Chromatography A. (Contextual grounding for methylation stability).

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1][11] (Seminal text on BF3 vs Silylation mechanisms).

  • PubChem. (2023).[1] Diethyl 2,3-dimethylsuccinate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Application

The Versatile Role of meso-2,3-Dimethylsuccinic Acid in Stereocontrolled Synthesis and Materials Science

meso-2,3-Dimethylsuccinic acid, a dicarboxylic acid with a unique stereochemical configuration, serves as a valuable and versatile building block in modern organic synthesis and the burgeoning field of materials science....

Author: BenchChem Technical Support Team. Date: February 2026

meso-2,3-Dimethylsuccinic acid, a dicarboxylic acid with a unique stereochemical configuration, serves as a valuable and versatile building block in modern organic synthesis and the burgeoning field of materials science. Its C2-symmetric, yet achiral, structure provides a powerful tool for introducing specific stereochemical relationships in target molecules. This guide provides an in-depth exploration of its application in the stereocontrolled synthesis of complex natural products and as a tailored ligand in the construction of novel metal-organic frameworks (MOFs). Detailed protocols, mechanistic insights, and practical considerations are presented to aid researchers in leveraging the full potential of this remarkable molecule.

Introduction: The Stereochemical Advantage of a meso Compound

meso-2,3-Dimethylsuccinic acid possesses two stereocenters of opposite configuration (R,S), resulting in an achiral molecule with an internal plane of symmetry. This inherent symmetry is the key to its utility. Chemical transformations of its two equivalent carboxylic acid functionalities can proceed in a stereocontrolled manner, leading to the formation of products with defined erythro stereochemistry. This guide will delve into specific applications that capitalize on this principle.

Application Note I: A Chiral Intermediate for the Synthesis of (±)-Faranal

The trail pheromone of the Pharaoh's ant, (±)-faranal, is a complex acyclic molecule with multiple stereocenters. The synthesis of its key "right-hand" fragment, which contains two vicinal erythro-configured methyl groups, can be efficiently achieved starting from meso-2,3-dimethylsuccinic acid.[1] The synthetic strategy hinges on the initial reduction of the diacid to the corresponding diol, followed by an enzymatic desymmetrization to introduce chirality.

Mechanistic Rationale and Workflow

The core principle of this synthetic route is the conversion of the prochiral meso-diol into a chiral monoacetate. This is accomplished through an enantioselective acylation catalyzed by a lipase. The enzyme selectively acylates one of the two enantiotopic hydroxyl groups, breaking the symmetry of the molecule and establishing a chiral center. The resulting chiral monoacetate is a valuable intermediate that can be further elaborated to construct the faranal backbone.

faranal_synthesis_workflow A meso-2,3-Dimethylsuccinic Acid B meso-2,3-Dimethylbutane-1,4-diol A->B Reduction C Chiral Monoacetate Intermediate B->C Enzymatic Acylation D (±)-Faranal C->D Further Elaboration mof_synthesis A Metal Salt (e.g., Lanthanide Chloride) C Hydrothermal Reaction A->C B meso-2,3-Dimethylsuccinic Acid (Linker) B->C D Metal-Organic Framework (MOF) C->D

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,3-Dimethylsuccinic Acid

Welcome to the technical support center for the purification of 2,3-dimethylsuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3-dimethylsuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of 2,3-dimethylsuccinic acid from its reaction byproducts.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental concepts that are crucial for successfully purifying 2,3-dimethylsuccinic acid.

Q1: What are the primary impurities I should expect in my crude 2,3-dimethylsuccinic acid sample?

A1: The impurities in your crude sample are largely dependent on the synthetic route employed. However, common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2,3-dibromosuccinic acid or maleic anhydride derivatives.[1]

  • Reagents and Catalysts: Acids, bases (like potassium hydroxide), or metal catalysts used in the synthesis may persist in the crude product.[2]

  • Solvents: Residual reaction or extraction solvents can prevent crystallization and affect the purity of the final product.

  • Diastereomeric Impurities: A significant challenge in the synthesis of 2,3-dimethylsuccinic acid is the concurrent formation of its stereoisomers. The primary isomeric impurity is often the meso-2,3-dimethylsuccinic acid when the desired product is the racemic (DL) pair, or vice versa.[3]

Q2: Can you explain the stereoisomers of 2,3-dimethylsuccinic acid and their significance in purification?

A2: 2,3-Dimethylsuccinic acid has two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)-dimethylsuccinic acid), which together form a racemic mixture (DL-2,3-dimethylsuccinic acid), and an achiral meso compound ((2R,3S)-dimethylsuccinic acid).[4]

  • Enantiomers (DL pair): These are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) and can only be distinguished by their interaction with plane-polarized light or other chiral molecules.

  • Meso Isomer: This isomer has a plane of symmetry and is achiral.

The critical point for purification is that diastereomers (meso vs. DL-pair) have different physical properties.[5] This difference in solubility and melting point is the key to separating them through techniques like fractional crystallization.

Q3: What analytical methods are suitable for assessing the purity and isomeric ratio of my 2,3-dimethylsuccinic acid sample?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for determining the purity of your sample by separating the target compound from other organic impurities.[6] Chiral HPLC columns can be used to determine the enantiomeric excess if you are resolving the racemic mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and help identify impurities. The different symmetries of the meso and DL isomers result in distinct NMR spectra, allowing for the determination of their relative ratio in a mixture.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of your product and help identify any byproducts with different masses.

Part 2: Troubleshooting Guide - Overcoming Common Purification Hurdles

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My crude product is an oil and will not crystallize.

Potential Cause Explanation & Solution
Residual Solvent Trace amounts of the reaction or extraction solvent can act as an impurity, disrupting the crystal lattice formation. Solution: Ensure your crude product is thoroughly dried under high vacuum. If it remains oily, co-evaporation with a solvent in which the product is sparingly soluble (like hexane) can sometimes help remove the stubborn residual solvent.
High Impurity Load A high concentration of byproducts or unreacted starting materials can significantly lower the melting point of the mixture, resulting in an oil. Solution: Attempt a liquid-liquid extraction to remove highly polar or non-polar impurities. For an acidic product like 2,3-dimethylsuccinic acid, you can dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the product.[2]
Eutectic Mixture A specific ratio of meso to DL isomers might form a eutectic mixture, which has a lower melting point than either of the pure components. Solution: Try to alter the isomeric ratio by partially removing one of the diastereomers. This can sometimes be achieved by trituration with a solvent in which one isomer is less soluble.

Problem 2: I'm getting a very low yield after recrystallization.

Potential Cause Explanation & Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. Solution: Perform small-scale solvent screening to find the optimal solvent or solvent system. For 2,3-dimethylsuccinic acid, water is a common choice.[7] Toluene-hexane mixtures have also been reported.[3]
Using Too Much Solvent Adding an excessive amount of solvent to dissolve the crude product will keep more of it in solution upon cooling, thus reducing the yield. Solution: Add the hot solvent in small portions until the solid just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[8] This promotes the growth of larger, purer crystals.

Problem 3: My product is still impure after one round of recrystallization.

Potential Cause Explanation & Solution
Co-crystallization of Impurities If an impurity has a similar structure and solubility profile to the desired product, it may co-crystallize. Solution: A second recrystallization, potentially with a different solvent system, may be necessary. Alternatively, a different purification technique like column chromatography might be required.
Ineffective Removal of Diastereomers Simple recrystallization may not be sufficient to separate the meso and DL isomers effectively if their solubilities are similar in the chosen solvent. Solution: Switch to a fractional crystallization protocol, which is specifically designed to separate compounds with different solubilities. This involves multiple, sequential crystallization steps.

Problem 4: I need to separate the meso and DL stereoisomers.

Potential Cause Explanation & Solution
Separating Diastereomers The meso and DL isomers are diastereomers and have different physical properties, which can be exploited for separation.[5] Solution: Fractional crystallization is the most common method. This relies on the differential solubility of the diastereomers in a particular solvent. By carefully controlling the temperature and concentration, one isomer can be selectively crystallized while the other remains in solution.
Resolving the Racemic (DL) Mixture If you need a single enantiomer ((2R,3R) or (2S,3S)), you must resolve the racemic mixture. Solution: This is achieved by converting the enantiomers into diastereomeric salts using a chiral resolving agent (a chiral base for an acidic compound like this).[5][9] These diastereomeric salts can then be separated by crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Part 3: Detailed Experimental Protocols

Protocol 1: Bulk Purification by Recrystallization

This protocol is designed to remove general impurities from a crude solid sample of 2,3-dimethylsuccinic acid.

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a test solvent (e.g., water). Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Separation of Meso and DL-Diastereomers via Fractional Crystallization

This is an iterative process that leverages the solubility differences between the diastereomers.

  • Initial Crystallization: Recrystallize the mixture of diastereomers from a suitable solvent (e.g., water or a toluene-hexane mixture).[3][7] The first crop of crystals will be enriched in the less soluble diastereomer.

  • Analysis: Analyze the composition of the crystals and the mother liquor using NMR or HPLC to determine the ratio of meso to DL isomers.

  • Iterative Recrystallization:

    • To obtain the less soluble isomer in high purity, re-crystallize the solid crop from the same solvent. Repeat this process until the desired purity is achieved.

    • To isolate the more soluble isomer , combine the mother liquors from the previous steps, evaporate the solvent, and recrystallize the resulting solid. This crop will be enriched in the more soluble isomer.

  • Monitoring: Continue to analyze the composition of the solid and mother liquor at each step to guide the process.

Part 4: Visualization and References

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying crude 2,3-dimethylsuccinic acid.

PurificationWorkflow Crude Crude 2,3-Dimethylsuccinic Acid (Mixture of Isomers & Byproducts) Extraction Liquid-Liquid Extraction (Aqueous Base/Organic Solvent) Crude->Extraction If oily or high in neutral impurities Recrystallization Bulk Recrystallization (e.g., from Water) Crude->Recrystallization If solid Extraction->Recrystallization Analysis1 Purity & Isomer Ratio Analysis (NMR, HPLC) Recrystallization->Analysis1 PureDLMeso Pure DL/Meso Mixture Analysis1->PureDLMeso Purity OK, Isomer separation not needed Fractional Fractional Crystallization Analysis1->Fractional Isomer separation needed PureMeso Pure Meso Isomer Fractional->PureMeso PureDL Pure DL (Racemic) Mixture Fractional->PureDL Resolution Chiral Resolution (Diastereomeric Salt Formation) PureDL->Resolution Enantiomer needed PureEnantiomer Pure Enantiomer ((2R,3R) or (2S,3S)) Resolution->PureEnantiomer ResolutionCycle Racemic DL-2,3-Dimethylsuccinic Acid (Racemic Mixture) AddBase Add Chiral Base (e.g., (-)-Brucine) Racemic->AddBase Salts Diastereomeric Salts ((R,R)-(-)-Base) & ((S,S)-(-)-Base) AddBase->Salts Crystallize Fractional Crystallization Salts->Crystallize Salt1 Less Soluble Salt (e.g., (R,R)-(-)-Base) Crystallize->Salt1 MotherLiquor Mother Liquor with More Soluble Salt Crystallize->MotherLiquor Acidify1 Acidify & Extract Salt1->Acidify1 Acidify2 Acidify & Extract MotherLiquor->Acidify2 Enantiomer1 Pure (R,R) Enantiomer Acidify1->Enantiomer1 RecoverBase Recover Chiral Base Acidify1->RecoverBase Enantiomer2 Pure (S,S) Enantiomer Acidify2->Enantiomer2 Acidify2->RecoverBase

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • Method for purifying dimethyl succinate.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.
  • Recrystallization 2. University of California, Los Angeles. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Process for the purification of carboxylic acids.
  • Separation of diastereomers by extractive distillation.
  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. [Link]

  • RECRYSTALLIZATION. ResearchGate. [Link]

  • AN IMPROVED PROCEDURE FOR THE PREPARATION AND RESOLUTION OF dl-2,3-DIMETHYLSUCCINIC ACID. Organic Preparations and Procedures International. [Link]

  • Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223). NP-MRD. [Link]

  • Method for producing 2,3-dibromosuccinic acids.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • stable conformation of 2,3-dimethylsuccinic acid. Chemistry Stack Exchange. [Link]

  • Column chromatography of carboxylic acids? Reddit. [Link]

  • Separation of diastereomers by crystallization with seeding. Reddit. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

Sources

Optimization

Technical Support Center: 2,3-Dimethylsuccinic Acid in Solution

Welcome to the technical support center for 2,3-Dimethylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dimethylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with 2,3-Dimethylsuccinic acid in solution. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2,3-Dimethylsuccinic acid and its solutions.

Q1: What are the recommended solvents for preparing 2,3-Dimethylsuccinic acid solutions?

A1: 2,3-Dimethylsuccinic acid has a reported water solubility of 30 g/L at 14°C[1][2]. For many applications, sterile, deionized water is the solvent of choice. The solubility can be significantly enhanced by adjusting the pH to deprotonate the carboxylic acid groups (pKa ~3.94)[1][2]. For organic applications, consider polar aprotic solvents, but always perform a small-scale solubility test before preparing a large stock solution.

Q2: How should I store stock solutions of 2,3-Dimethylsuccinic acid?

A2: For aqueous stock solutions, it is recommended to store them at 2-8°C for short-term use (days to a week)[1]. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation and repeated freeze-thaw cycles. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination[3].

Q3: What is the impact of pH on the stability and solubility of 2,3-Dimethylsuccinic acid in aqueous solutions?

Q4: Can I autoclave my 2,3-Dimethylsuccinic acid solution to sterilize it?

A4: While some dicarboxylic acids exhibit good thermal stability, specific data on the behavior of 2,3-Dimethylsuccinic acid in solution during autoclaving is not available. High temperatures could potentially lead to decarboxylation or other degradation pathways, similar to what is seen with other dicarboxylic acids upon heating[4]. Therefore, it is recommended to sterilize solutions by filtering through a 0.22 µm filter to avoid potential thermal degradation.

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Avoid strong oxidizing agents, as they can react with the aliphatic backbone of the molecule. Also, be cautious when mixing with strong bases for extended periods, as this may affect long-term stability. As a chelating agent, it may interact with divalent metal ions in your solution[1][8].

Troubleshooting Guide

This guide provides a problem-and-solution framework for common issues encountered during experiments.

Issue 1: My 2,3-Dimethylsuccinic acid solution appears cloudy or has a precipitate.

Potential Cause Explanation Recommended Action
Low Solubility The concentration of the acid may be above its solubility limit in the chosen solvent and at the current pH and temperature.Gently warm the solution while stirring. If the precipitate does not dissolve, consider increasing the pH slightly with a dilute base (e.g., 0.1M NaOH) to enhance solubility by forming the carboxylate salt. For future preparations, consider using a slightly higher pH buffer or a different solvent system.
Temperature Effects Solubility is often temperature-dependent. If a solution was prepared at a higher temperature and then cooled, the compound may precipitate out.If your experimental conditions allow, re-warm the solution to re-dissolve the precipitate. For storage, especially at 2-8°C, ensure the concentration is below the saturation point at that temperature.
Salt Formation If your solution contains divalent cations (e.g., Ca²⁺, Mg²⁺), they may form insoluble salts with the dicarboxylate form of the acid.If possible, use a buffer system that chelates divalent cations (e.g., EDTA) or use cation-free water and reagents.

Issue 2: The pH of my buffered solution containing 2,3-Dimethylsuccinic acid changes over time.

Potential Cause Explanation Recommended Action
Insufficient Buffer Capacity The addition of the acidic compound may have exceeded the buffering capacity of your system.Ensure your chosen buffer has a pKa close to the desired final pH of your solution and is used at a sufficient concentration to handle the acidic load of the 2,3-Dimethylsuccinic acid.
CO₂ Absorption Solutions open to the atmosphere can absorb carbon dioxide, which forms carbonic acid and can lower the pH of weakly buffered or unbuffered solutions.Prepare and store solutions in tightly sealed containers. For sensitive experiments, consider preparing solutions with degassed solvents.

Issue 3: I suspect my 2,3-Dimethylsuccinic acid solution has degraded.

Potential Cause Explanation Recommended Action
Thermal Degradation Exposure to high temperatures, such as during autoclaving or prolonged heating, may have caused decomposition[9][10].Avoid excessive heat. If sterility is required, use sterile filtration. Store solutions at recommended cool temperatures[1][3].
Photodegradation While not extensively documented for this specific molecule in solution, prolonged exposure to UV light can be a source of energy for chemical reactions.Store solutions in amber vials or protect them from light, especially during long-term storage.
Chemical Incompatibility Reaction with other components in the solution (e.g., strong oxidizers, extreme pH) could lead to degradation.Review all components of your solution for potential incompatibilities. When in doubt, prepare fresh solutions.
Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing stability and solubility issues.

G start Problem with Solution (e.g., Precipitate, Color Change) precipitate Is there a precipitate? start->precipitate ph_check Check Solution pH precipitate->ph_check Yes degradation_check Suspect Degradation? precipitate->degradation_check No temp_check Was solution exposed to temperature fluctuations? ph_check->temp_check pH is optimal adjust_ph Action: Adjust pH (if applicable) ph_check->adjust_ph pH is too low for solubility warm_solution Action: Gently warm solution temp_check->warm_solution Yes filter_solution Action: Filter solution (if precipitate is foreign) temp_check->filter_solution No, suspect contamination end Problem Resolved adjust_ph->end warm_solution->end filter_solution->end stability_test Action: Perform Stability Test (e.g., HPLC, LC-MS) degradation_check->stability_test Yes degradation_check->end No prepare_fresh Action: Prepare Fresh Solution with optimized conditions stability_test->prepare_fresh prepare_fresh->end G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study cluster_2 Phase 3: Data Analysis dev_hplc Develop HPLC Method (C18, UV detection) forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal) dev_hplc->forced_degradation validate Validate Method: Resolution of Degradants forced_degradation->validate prepare_solution Prepare Solution under Experimental Conditions validate->prepare_solution Method Validated store_solution Store at Intended Temperature and Duration prepare_solution->store_solution time_points Aliquot at Time Points (T=0, T=x, T=y...) store_solution->time_points analyze Analyze via Validated HPLC Method time_points->analyze quantify Quantify Peak Area of 2,3-Dimethylsuccinic Acid analyze->quantify compare Compare to T=0 and Assess Degradation quantify->compare conclusion Determine Solution Stability and Expiry compare->conclusion

Sources

Reference Data & Comparative Studies

Validation

Comparison of chelating properties of 2,3-Dimethylsuccinic acid and EDTA

This guide provides an in-depth technical comparison between Meso-2,3-Dimercaptosuccinic Acid (DMSA) and Ethylenediaminetetraacetic Acid (EDTA) . Author's Note on Nomenclature: In the context of drug development and chel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Meso-2,3-Dimercaptosuccinic Acid (DMSA) and Ethylenediaminetetraacetic Acid (EDTA) .

Author's Note on Nomenclature: In the context of drug development and chelation therapy, DMSA universally refers to 2,3-Dimercaptosuccinic acid (also known as Succimer).[1][2][3] The term "2,3-Dimethylsuccinic acid" refers to a chemically distinct alkyl-substituted dicarboxylic acid (CAS 13545-04-5) which lacks the thiol (-SH) groups required for high-affinity heavy metal binding. Recent literature (e.g., Environ.[2][4][5][6] Sci. Pollut.[6] Res. 2022) has occasionally conflated these terms due to the acronym "DMSA." This guide focuses on Dimercaptosuccinic acid (Succimer) as the relevant therapeutic agent, while briefly addressing the limited utility of the dimethyl analog to ensure scientific precision.

[2][4][7]

Executive Summary

For drug development professionals, the choice between DMSA and EDTA represents a decision between selectivity and potency .

  • DMSA (Succimer): A "soft" donor ligand (Sulfur/Oxygen) with high oral bioavailability and superior selectivity for soft metals (Pb, Hg, As). It minimizes the depletion of essential "hard" metals (Ca, Mg, Zn).

  • EDTA (CaNa₂EDTA): A "hard" donor ligand (Nitrogen/Oxygen) administered intravenously. It is a potent extracellular chelator for Lead (Pb) and Cadmium (Cd) but carries a high risk of hypocalcemia and nephrotoxicity if not carefully buffered.

Chemical & Mechanistic Distinction

The fundamental difference lies in the Pearson Acid-Base (HSAB) Theory .

FeatureMeso-2,3-Dimercaptosuccinic Acid (DMSA)Ethylenediaminetetraacetic Acid (EDTA)
Structure HOOC-CH(SH)-CH(SH)-COOH(HOOC-CH₂)₂-N-CH₂-CH₂-N-(CH₂-COOH)₂
Donor Atoms Sulfur (S) and Oxygen (O)Nitrogen (N) and Oxygen (O)
HSAB Classification Soft Base (Thiol groups)Hard Base (Carboxylate/Amine groups)
Primary Targets Pb²⁺, Hg²⁺, As³⁺ (Soft Acids)Pb²⁺, Cd²⁺, Ca²⁺, Zn²⁺ (Borderline/Hard Acids)
Coordination Mode Bidentate or TridentateHexadentate (wraps metal completely)
Cellular Access Extracellular & Limited IntracellularStrictly Extracellular (highly polar)
Mechanistic Pathway Diagram

The following diagram illustrates the differential binding kinetics and excretion pathways.

ChelationPathways cluster_0 Chelating Agents cluster_1 Target Interaction cluster_2 Excretion DMSA DMSA (Oral) SoftMetals Soft Metals (Hg, Pb, As) DMSA->SoftMetals High Affinity (Thiol) HardMetals Hard Metals (Ca, Mg, Zn) DMSA->HardMetals Low Affinity Fecal Fecal Excretion (Bile) DMSA->Fecal Minor Pathway EDTA EDTA (IV) EDTA->SoftMetals High Affinity (Pb only) EDTA->HardMetals High Affinity (Depletion Risk) Renal Renal Excretion (Urine) SoftMetals->Renal DMSA-Metal Complex HardMetals->Renal EDTA-Metal Complex

Figure 1: Mechanistic flow of chelation. DMSA preferentially targets soft metals with minimal essential mineral interaction, whereas EDTA binds broadly, necessitating calcium supplementation.

Therapeutic Performance & Selectivity[3]

Lead (Pb) Chelation[1][2]
  • EDTA: Historically the gold standard for acute, high-level lead encephalopathy (IV administration). It mobilizes lead from bone stores rapidly but causes a "rebound" effect where lead redistributes to soft tissues, including the brain, if not managed correctly.

  • DMSA: Superior for sub-acute or chronic lead poisoning. Clinical studies indicate DMSA is safer for pediatric use because it does not provoke significant excretion of essential zinc or copper.

    • Data Point: In comparative rat studies, DMSA reduced brain lead levels by ~40% more than EDTA due to better lipophilicity and blood-brain barrier (BBB) interaction, although neither crosses the BBB efficiently.

Mercury (Hg) and Arsenic (As)[1][2]
  • DMSA: The drug of choice. The sulfhydryl groups form stable ring complexes with Hg and As.

  • EDTA: Contraindicated. EDTA forms unstable complexes with mercury that can deposit in the kidneys (nephrotoxicity) and brain (neurotoxicity).

Essential Mineral Depletion (Safety Profile)

A critical parameter in drug development is the Therapeutic Index concerning mineral depletion.

MineralEffect of DMSAEffect of EDTA
Zinc (Zn) Minimal excretion (+10-20%)Massive excretion (+200-500%)
Calcium (Ca) NegligibleSevere hypocalcemia risk (requires Ca-EDTA form)
Copper (Cu) Moderate excretionVariable

Experimental Protocols for Validation

For researchers developing new chelators or comparing generics, the following protocols ensure robust data.

Protocol A: Determination of Conditional Stability Constants (Potentiometric Titration)

Objective: Quantify the binding strength (


) of the chelator-metal complex at physiological pH (7.4).
  • Reagents: Prepare 1 mM solutions of DMSA and EDTA in 0.1 M KCl (ionic strength adjuster). Prepare 1 mM Metal Chloride solutions (PbCl₂, CdCl₂, ZnCl₂).

  • Setup: Use an automatic potentiometric titrator with a glass combination pH electrode, calibrated with buffers at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Acidify the ligand solution to pH 2.0 using HCl.

    • Titrate with 0.1 M KOH (CO₂-free) to pH 11.0 to determine ligand pKa values.

    • Repeat with Ligand:Metal ratios of 1:1 and 2:1.

  • Analysis: Use data fitting software (e.g., HYPERQUAD) to calculate stability constants.

    • Expected Result: EDTA will show higher stability constants for Ca²⁺ (

      
      ) compared to DMSA (
      
      
      
      ), validating DMSA's selectivity.
Protocol B: In Vivo Mobilization Assay (Rat Model)

Objective: Compare efficacy in reducing tissue burden.

  • Induction: Administer Lead Acetate (10 mg/kg, IP) daily for 5 days. Allow a 2-day washout.

  • Treatment Groups (n=6):

    • Group 1: Saline Control.

    • Group 2: DMSA (30 mg/kg, Oral Gavage).

    • Group 3: CaNa₂EDTA (50 mg/kg, IP Injection).

  • Collection: Collect urine for 24 hours in metabolic cages.

  • Termination: Sacrifice after 24 hours. Harvest Liver, Kidney, Brain, and Femur.

  • Quantification: Digest tissues in HNO₃/H₂O₂. Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[2]

  • Self-Validation Check: The Control group must show high Pb retention. The EDTA group should show high urinary Pb but also high urinary Zn. The DMSA group should show high urinary Pb with normal Zn levels.

Decision Logic for Drug Development

When designing a chelation protocol, use this logic flow:

DecisionTree Start Patient/Subject Condition MetalType Primary Metal Toxicity? Start->MetalType Pb Lead (Pb) MetalType->Pb HgAs Mercury (Hg) or Arsenic (As) MetalType->HgAs Cd Cadmium (Cd) MetalType->Cd PbSeverity Severity? Pb->PbSeverity UseDMSA Use DMSA (Oral) HgAs->UseDMSA UseEDTA Use CaNa2-EDTA (IV) + BAL Cd->UseEDTA Use with Caution (Renal Risk) Acute Acute Encephalopathy (Emergency) PbSeverity->Acute Chronic Chronic/Sub-acute (BLL > 45 µg/dL) PbSeverity->Chronic Acute->UseEDTA Chronic->UseDMSA

Figure 2: Clinical decision tree for selecting between DMSA and EDTA based on metal type and toxicity severity.

References

  • Bradberry, S., & Vale, A. (2009).[4] A comparison of sodium calcium edetate (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning. Clinical Toxicology, 47(9), 841–858. Link

  • Flora, S. J. S., & Pachauri, V. (2010).[4] Chelation in metal intoxication.[2][4][6][7][8][9][10] International Journal of Environmental Research and Public Health, 7(7), 2745–2788. Link

  • Aaseth, J., et al. (2015). Chelation therapy in the treatment of metal intoxication—clinical and experimental aspects. Journal of Trace Elements in Medicine and Biology, 31, 260-266. Link

  • PubChem. (n.d.). 2,3-Dimethylsuccinic acid (Compound Summary). National Library of Medicine. Link(Cited for structural distinction only).

  • CABI Digital Library. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. British Journal of Medicine & Medical Research.[2][3] Link

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Linearity and Range of 2,3-Dimethylsuccinic Acid Quantification Methods

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of small molecules like 2,3-Dimethylsuccinic acid is paramount. This dicarboxylic acid, with its stereoisomeric com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of small molecules like 2,3-Dimethylsuccinic acid is paramount. This dicarboxylic acid, with its stereoisomeric complexity, presents unique analytical challenges. This guide provides an in-depth comparison of the primary analytical techniques for its quantification, focusing on the critical validation parameters of linearity and range. We will delve into the "why" behind methodological choices, offering field-proven insights to ensure robust and reliable data.

The Analytical Challenge of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid possesses two chiral centers, resulting in three stereoisomers: (2R,3R)-dimethylsuccinic acid, (2S,3S)-dimethylsuccinic acid, and the achiral meso-2,3-dimethylsuccinic acid. The biological activity and metabolic fate of these stereoisomers can differ significantly. Therefore, a robust quantification method must not only be sensitive and accurate but also capable of resolving these isomers if required. The choice of analytical technique is thus intrinsically linked to the specific research question.

Core Principles of Linearity and Range in Method Validation

Before comparing methods, it is crucial to understand the concepts of linearity and range as defined by regulatory bodies such as the International Council for Harmonisation (ICH)[1][2].

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by the correlation coefficient (R²) of the calibration curve.

  • Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[1][2].

A well-validated method will have a defined linear range that covers the expected concentrations of 2,3-Dimethylsuccinic acid in the study samples.

Comparative Analysis of Quantification Methods

We will now explore the most viable analytical techniques for the quantification of 2,3-Dimethylsuccinic acid, presenting their expected performance in terms of linearity and range, along with detailed experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, derivatization is a necessary step to increase their volatility[3]. Silylation is a common and effective derivatization strategy for compounds with active hydrogens, such as carboxylic acids and hydroxyl groups.

Trustworthiness: The self-validating nature of a GC-MS protocol for 2,3-Dimethylsuccinic acid lies in the use of a stable isotope-labeled internal standard (e.g., D4-2,3-Dimethylsuccinic acid). This internal standard co-elutes with the analyte and experiences similar matrix effects and derivatization inefficiencies, thus ensuring accurate quantification.

Based on validated methods for similar dicarboxylic acids, a GC-MS method for 2,3-Dimethylsuccinic acid is expected to exhibit excellent linearity over a broad concentration range.

Parameter Expected Performance
Linearity (R²) > 0.995
Range (LLOQ - ULOQ) 0.1 µM - 100 µM
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution (D4-2,3-Dimethylsuccinic acid, 10 µM).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: 80°C hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the di-TMS derivatives of 2,3-Dimethylsuccinic acid and its internal standard.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Evaporate Evaporation Precipitate->Evaporate Deriv Silylation (BSTFA + TMCS) Evaporate->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection) GC->MS

GC-MS workflow for 2,3-Dimethylsuccinic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. It often requires minimal sample preparation and no derivatization, which simplifies the workflow and reduces potential sources of error. For polar compounds like 2,3-Dimethylsuccinic acid, reversed-phase chromatography with an appropriate ion-pairing agent or a HILIC column can be employed.

Trustworthiness: Similar to GC-MS, the use of a stable isotope-labeled internal standard is crucial for a self-validating LC-MS/MS method. The co-elution of the analyte and internal standard ensures that any variations in sample preparation, injection volume, and matrix effects are accounted for, leading to highly reliable results.

LC-MS/MS methods for dicarboxylic acids typically demonstrate a wide linear range and excellent sensitivity.

Parameter Expected Performance
Linearity (R²) > 0.998
Range (LLOQ - ULOQ) 0.01 µM - 50 µM
  • Sample Preparation (Urine):

    • To 50 µL of urine, add 10 µL of internal standard solution (D4-2,3-Dimethylsuccinic acid, 5 µM).

    • Add 200 µL of 0.1% formic acid in methanol.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) or a suitable HILIC column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • MS Ion Source: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2,3-Dimethylsuccinic acid and its internal standard.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample IS Add Internal Standard Sample->IS Extract Extraction/ Dilution IS->Extract LC Liquid Chromatography (Separation) Extract->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS

LC-MS/MS workflow for 2,3-Dimethylsuccinic acid.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: When the separate quantification of the (2R,3R), (2S,3S), and meso stereoisomers of 2,3-Dimethylsuccinic acid is required, chiral chromatography is essential. This can be achieved using a chiral stationary phase (CSP) that differentially interacts with the enantiomers, leading to their separation. Detection can be performed by UV (at low wavelengths) or, more effectively, by mass spectrometry.

Trustworthiness: The validation of a chiral method involves demonstrating the resolution of the stereoisomers and the absence of interference from each other. The use of individual stereoisomer standards is necessary to confirm the identity of each peak. An internal standard, preferably a structurally similar chiral compound, should be used to ensure quantitative accuracy.

The linearity and range of a chiral HPLC method are often narrower than non-chiral methods due to the lower capacity of some chiral stationary phases and potential peak broadening.

Parameter Expected Performance
Linearity (R²) > 0.99
Range (LLOQ - ULOQ) 0.5 µM - 100 µM (for each isomer)
  • Sample Preparation: Same as for the LC-MS/MS method.

  • Chiral HPLC-MS/MS Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact composition must be optimized for the specific CSP.

    • Flow Rate: 1.0 mL/min.

    • Detection: MS/MS detection as described in the LC-MS/MS method.

Chiral_HPLC_Logic cluster_input Input cluster_separation Chiral Separation cluster_output Output Mixture Mixture of Stereoisomers CSP Chiral Stationary Phase Mixture->CSP Differential_Interaction Differential Interaction CSP->Differential_Interaction causes Separated Separated Stereoisomers Differential_Interaction->Separated results in

Logic of chiral separation.

Summary of Method Comparison

The choice of the optimal method for the quantification of 2,3-Dimethylsuccinic acid depends on the specific requirements of the study.

Method Key Advantages Key Disadvantages Typical Linearity (R²) Typical Range
GC-MS High chromatographic resolution, robust, well-established.Requires derivatization, not suitable for thermally labile compounds.> 0.9950.1 µM - 100 µM
LC-MS/MS High sensitivity and selectivity, high throughput, no derivatization needed.Potential for matrix effects, higher initial instrument cost.> 0.9980.01 µM - 50 µM
Chiral HPLC Enables separation and quantification of individual stereoisomers.Method development can be complex, potentially lower throughput.> 0.990.5 µM - 100 µM

Conclusion and Recommendations

For the routine, high-sensitivity quantification of total 2,3-Dimethylsuccinic acid in biological matrices, LC-MS/MS is the recommended method . Its superior sensitivity, wide linear range, and simpler sample preparation workflow make it ideal for drug development and clinical research applications.

When the analysis of individual stereoisomers is necessary to understand their distinct pharmacological or toxicological profiles, a chiral HPLC method coupled with MS/MS detection is the most appropriate choice. While method development may be more involved, the ability to resolve and quantify each stereoisomer provides invaluable information.

GC-MS remains a viable and robust alternative, particularly in laboratories where this instrumentation is readily available. The requirement for derivatization adds a step to the workflow but can yield excellent linearity and a broad dynamic range.

Ultimately, the selection of the analytical method should be guided by the specific research objectives, the required sensitivity and selectivity, and the available instrumentation. Regardless of the chosen method, rigorous validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible data.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. [Link]

Sources

Validation

A Comparative Guide to Ensuring Robustness in the Analysis of 2,3-Dimethylsuccinic Acid

For researchers, scientists, and professionals in drug development, the reliability of analytical data is the bedrock of confident decision-making. When quantifying analytes such as 2,3-dimethylsuccinic acid (2,3-DMSA),...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliability of analytical data is the bedrock of confident decision-making. When quantifying analytes such as 2,3-dimethylsuccinic acid (2,3-DMSA), a dicarboxylic acid with stereoisomers that can possess distinct biological activities, the robustness of the analytical method is not merely a parameter in a validation report—it is the assurance of data integrity across different laboratories, instruments, and time. This guide provides an in-depth comparison of analytical methodologies for 2,3-DMSA, focusing on the critical attribute of robustness and offering field-proven insights to guide your method selection and development.

The Imperative of Robustness in Analytical Methodologies

An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of pharmaceutical analysis, this is a cornerstone of compliance and quality assurance.[1] Failure to establish robustness can lead to out-of-specification results, delays in development, and regulatory scrutiny. The International Council for Harmonisation (ICH) guidelines underscore the importance of evaluating robustness during method development to identify potential sources of variability and establish appropriate system suitability tests.[2]

This guide will explore the two most prevalent and powerful techniques for the analysis of dicarboxylic acids like 2,3-DMSA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Leading Analytical Techniques

The choice between GC-MS and LC-MS/MS for the quantification of 2,3-DMSA hinges on a variety of factors including required sensitivity, the complexity of the sample matrix, and available instrumentation. Both techniques offer high selectivity and sensitivity but present different challenges and robustness considerations.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility and thermal stability.[3]Often optional, but can enhance sensitivity and chromatographic performance.[4]
Linearity (R²) Typically ≥ 0.998[5]Generally > 0.99[6]
Limit of Detection (LOD) Method-dependent, usually in the low µg/mL to ng/mL range.Can achieve fg levels, especially with derivatization.[7]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range.[5]Can reach fg levels with derivatization.[7]
Accuracy Typically within 80–115%[8]Commonly within 15% of the nominal value.[6]
Precision (RSD) Intra-day: ≤ 12%, Inter-day: ≤ 11%[8]Intra- and Inter-day: < 15%[6]
Key Robustness Factors Injector temperature, oven temperature ramp rate, derivatization reaction time and temperature, stability of derivatives.Mobile phase pH and composition, column temperature, flow rate.[9]

Deep Dive into Method Robustness

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 2,3-DMSA, derivatization is a critical step to render them amenable to gas chromatography. This step, however, introduces additional variables that must be carefully controlled to ensure method robustness.

Key Causality in Experimental Choices for GC-MS Robustness:

  • Derivatization: Silylation is a common derivatization strategy for carboxylic acids. The choice of silylating agent (e.g., BSTFA, MSTFA) and reaction conditions (temperature, time, solvent) must be optimized. Incomplete or variable derivatization is a primary source of method irreproducibility. The stability of the resulting trimethylsilyl (TMS) esters is also a critical factor; they can be susceptible to hydrolysis, necessitating prompt analysis after preparation.

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid volatilization of the derivatized analyte without causing thermal degradation. Variations in this temperature can affect the transfer of the analyte to the column, impacting peak area and reproducibility.

  • Oven Temperature Program: The temperature ramp rate affects the separation of isomers and the resolution from matrix components. Minor variations in the ramp rate between instruments can lead to shifts in retention times and potential co-elution, compromising the accuracy of quantification.

Experimental Protocol: Robust GC-MS Analysis of 2,3-Dimethylsuccinic Acid

This protocol outlines a robust method for the quantification of 2,3-DMSA in a biological matrix, with an emphasis on the control of critical parameters.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C₄-succinic acid).

    • Perform a protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. This step must be gentle to avoid loss of the analyte.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization. This reaction time should be validated to ensure it is sufficient and not excessive, which could lead to side reactions.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identification of the bis(trimethylsilyl) ester of 2,3-DMSA is confirmed by its retention time and mass spectrum.

    • Quantification is performed using a calibration curve generated from standards subjected to the same sample preparation and derivatization procedure.

Diagram: GC-MS Workflow for 2,3-DMSA Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Protein Precipitation & Extraction IS_Addition->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Silylation (BSTFA + 1% TMCS) Drying->Deriv GC_MS GC-MS Injection & Data Acquisition Deriv->GC_MS Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis

Caption: Workflow for robust GC-MS analysis of 2,3-DMSA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the significant advantage of often being able to analyze dicarboxylic acids directly, without the need for derivatization. This eliminates a major source of potential variability. However, the robustness of an LC-MS/MS method is highly dependent on the control of chromatographic conditions.

Key Causality in Experimental Choices for LC-MS/MS Robustness:

  • Mobile Phase pH: 2,3-DMSA is a dicarboxylic acid, and its ionization state is highly dependent on the pH of the mobile phase. Operating at a pH close to the pKa of the analyte can lead to significant shifts in retention time with small variations in pH, resulting in a non-robust method. It is crucial to select a buffer and a pH that is at least one pH unit away from the pKa values of 2,3-DMSA to ensure consistent retention.

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its concentration in the mobile phase directly influence the retention and elution of 2,3-DMSA. Small changes in the mobile phase composition can affect retention times and potentially the resolution of isomers.

  • Column Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of the separation process. Maintaining a constant and uniform column temperature is essential for reproducible retention times and peak shapes.

  • Flow Rate: While modern HPLC and UHPLC systems provide very stable flow rates, any fluctuations can lead to proportional changes in retention times.[10]

Experimental Protocol: Robust LC-MS/MS Analysis of 2,3-Dimethylsuccinic Acid

This protocol describes a robust method for the direct quantification of 2,3-DMSA in a biological matrix using LC-MS/MS.

  • Sample Preparation (e.g., Urine):

    • Thaw urine samples at room temperature.

    • Centrifuge to remove any particulate matter.

    • Dilute the supernatant 1:10 with the initial mobile phase.

    • Add an internal standard (e.g., ¹³C₄-succinic acid).

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-6 min: 98% B

      • 6-6.1 min: 98-2% B

      • 6.1-8 min: 2% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for 2,3-DMSA and the internal standard would be determined through infusion and optimization.

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Diagram: LC-MS/MS Workflow for 2,3-DMSA Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine) Dilution Dilution & Internal Standard Addition Sample->Dilution LC_MSMS LC-MS/MS Injection & Data Acquisition Dilution->LC_MSMS Data_Analysis Data Processing & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for robust LC-MS/MS analysis of 2,3-DMSA.

Conclusion: A Proactive Approach to Robustness

Ensuring the robustness of an analytical method for 2,3-dimethylsuccinic acid is not a passive validation exercise but an active process of understanding the method's critical parameters and implementing controls to minimize variability. While GC-MS is a viable and sensitive technique, the mandatory derivatization step adds a layer of complexity that must be meticulously managed for robust performance. LC-MS/MS, on the other hand, often allows for a more direct analysis, placing the emphasis on the precise control of chromatographic conditions such as mobile phase pH and composition.

Ultimately, the choice of method will depend on the specific requirements of the study. However, by proactively addressing the potential sources of variability outlined in this guide, researchers can develop and validate analytical methods that are not only accurate and precise but also exceptionally robust, ensuring the long-term reliability and transferability of their results.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PMC. Available at: [Link]

  • Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous. (2025). Semantic Scholar. Available at: [Link]

  • Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. (2022). PubMed. Available at: [Link]

  • Robustness results of HPLC method. (n.d.). ResearchGate. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Available at: [Link]

  • Development and validation of a liquid chromatography–tandem mass spectrometry method for the quantification of the acetyl-coe. (n.d.). Qucosa - TU Dresden. Available at: [Link]

  • Impact of temperature and flow rate on oxygen dynamics and water quality in major Turkish rivers. (2025). PMC. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Available at: [Link]

  • References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. Available at: [Link]

  • Integrated HPLC-UV validation and LC-MS/MS optimization with molecular networking and chemometrics for advanced characterization of chlorogenic acids in Ilex guayusa. (2026). PubMed. Available at: [Link]

  • Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. (2022). PubMed. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). ResearchGate. Available at: [Link]

  • guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). Regional Representation for the Americas - WOAH. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. Available at: [Link]

  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. (n.d.). MDPI. Available at: [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (n.d.). Brieflands. Available at: [Link]

  • Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. (n.d.). PubMed. Available at: [Link]

  • Experimental data giving variation in temperature with time for (a)... (n.d.). ResearchGate. Available at: [Link]

  • Analysis of Potential Fluctuation in Flow. (2022). MDPI. Available at: [Link]

  • Novel HPLC-UV Method for Simultaneous Determination of Fat-soluble Vitamins and Coenzyme Q10 in Medicines and Supplements. (2017). PubMed. Available at: [Link]

  • Improved method robustness and ruggedness in liquid chromatography-mass spectrometry by increasing the acid content of the mobile phase. (2024). PubMed. Available at: [Link]

  • Study on Two-Phase Flow Behavior and Analysis of Influencing Factors Based on Unsteady Oil–Water Relative Permeability Experiment. (n.d.). MDPI. Available at: [Link]

  • The Dual Method Approach (DMA) Resolves Measurement Range Limitations of Heat Pulse Velocity Sap Flow Sensors. (n.d.). ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Chiral Separation of 2,3-Dimethylsuccinic Acid: A Performance Comparison of Leading Column Chemistries

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. 2,3-Dimethylsuccinic acid, a dicarboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. 2,3-Dimethylsuccinic acid, a dicarboxylic acid with two stereocenters, presents a unique challenge in chiral chromatography. This guide provides an in-depth comparison of the performance of different chiral stationary phases (CSPs) for the successful resolution of its stereoisomers. We will delve into the underlying chiral recognition mechanisms, present comparative experimental data, and provide detailed protocols to empower you to select the optimal column for your analytical or preparative needs.

The Stereochemical Complexity of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid exists as three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-dimethylsuccinic acid, and a meso compound, (2R,3S)-dimethylsuccinic acid. The separation of the enantiomeric pair is the primary focus of this guide, as the meso form is an achiral diastereomer and is typically separable from the racemic pair using standard achiral chromatography. The presence of two carboxylic acid functional groups dictates the selection of a chiral stationary phase capable of interacting effectively with acidic analytes.

Comparing Chiral Column Technologies

The success of a chiral separation is fundamentally dependent on the choice of the chiral stationary phase.[1][2] Each class of CSP offers a unique set of interactions that contribute to enantiomeric recognition.[1] We will explore the performance of three major classes of chiral columns for the separation of acidic compounds like 2,3-dimethylsuccinic acid: anion-exchange, polysaccharide-based, and cyclodextrin-based CSPs.

Anion-Exchange Chiral Stationary Phases: A Targeted Approach for Acids

Anion-exchange CSPs are specifically designed for the enantioseparation of acidic compounds.[3] Columns such as the CHIRALPAK QN-AX and QD-AX are based on quinine (QN) and quinidine (QD) derivatives, respectively, immobilized on silica gel.[3]

Mechanism of Chiral Recognition: The primary interaction is an ionic bond between the protonated tertiary nitrogen of the chiral selector (quinine or quinidine) and the deprotonated carboxylic acid of the analyte.[3] This strong ionic interaction is supplemented by a combination of hydrogen bonding, π-π stacking, and steric repulsion, which collectively lead to the differential retention of the enantiomers.[3]

Experimental Workflow for Chiral Separation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC/SFC System cluster_data Data Analysis sample_prep Dissolve 2,3-Dimethylsuccinic Acid in Mobile Phase injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., ACN/MeOH with additives) column Chiral Column (e.g., CHIRALPAK QN-AX) mobile_phase_prep->column injection->column detection Detection (UV or MS) column->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Calculate Resolution (Rs), Selectivity (α), and Tailing Factor chromatogram->analysis

Caption: A generalized workflow for the chiral separation of 2,3-Dimethylsuccinic acid.

Performance Insights: CHIRALPAK QN-AX and QD-AX columns have demonstrated excellent performance in resolving a wide variety of acidic compounds.[3] While direct data for 2,3-dimethylsuccinic acid is not explicitly detailed in the provided search results, the separation of other dicarboxylic acids on these columns suggests a high probability of success. The choice between QN-AX and QD-AX often results in a reversal of enantiomeric elution order, a valuable tool for peak identification and confirmation.

Table 1: Representative Performance of Anion-Exchange CSPs for Acidic Compounds

Chiral ColumnAnalyte (Similar to 2,3-Dimethylsuccinic Acid)Mobile PhaseResolution (Rs)Selectivity (α)Reference
CHIRALPAK QN-AXN-protected amino acidsVaries (often ACN or MeOH with acid/base modifiers)> 2.0> 1.5[3]
CHIRALPAK QD-AXAcidic PharmaceuticalsVaries (often ACN or MeOH with acid/base modifiers)> 2.0> 1.5[3]

Experimental Protocol: Separation on a CHIRALPAK QN-AX Column

  • Column: CHIRALPAK QN-AX, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile/Methanol/Acetic Acid/Triethylamine (consult manufacturer's guidelines for optimal ratios for dicarboxylic acids)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or a suitable detector if the analyte lacks a chromophore, such as a Charged Aerosol Detector (CAD)).[4]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small amount of 2,3-dimethylsuccinic acid in the mobile phase to a concentration of approximately 1 mg/mL.

Polysaccharide-Based Chiral Stationary Phases: Broad-Spectrum Enantioselectivity

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used chiral selectors in HPLC and SFC.[1][5] Columns such as CHIRALPAK AD-H (amylose derivative) and CHIRALCEL OD-H (cellulose derivative) have a proven track record for their versatility.[6]

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is complex and multimodal. It involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and inclusion into the chiral cavities formed by the helical structure of the polysaccharide polymer.[1] The analyte fits into these chiral grooves, and the subtle differences in the steric and electronic interactions of the enantiomers with the stationary phase lead to their separation.

Chiral Recognition Mechanisms

G cluster_anion Anion-Exchange CSP cluster_poly Polysaccharide-Based CSP cluster_cyclo Cyclodextrin-Based CSP anion CHIRALPAK QN-AX/QD-AX Ionic Bonding Hydrogen Bonding π-π Stacking Steric Repulsion poly CHIRALPAK AD-H/OD-H Hydrogen Bonding Dipole-Dipole Interactions π-π Interactions Inclusion in Chiral Cavities cyclo Cyclobond I 2000 Inclusion Complexation Hydrogen Bonding (at the rim) Dipole-Dipole Interactions

Caption: Key interaction mechanisms for different classes of chiral stationary phases.

Performance Insights: Polysaccharide-based columns offer broad enantioselectivity for a wide range of compounds, including those with acidic functional groups. The performance of these columns can be significantly influenced by the choice of mobile phase, with both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions being applicable. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., acetic acid or formic acid) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape.

Table 2: Representative Performance of Polysaccharide-Based CSPs for Chiral Separations

Chiral ColumnAnalyte ClassMobile PhaseGeneral OutcomeReference
CHIRALPAK AD-HWide range of chiral compoundsHexane/Isopropanol or Reversed-PhaseGood resolution and selectivity[6]
CHIRALCEL OD-HWide range of chiral compoundsHexane/Isopropanol or Reversed-PhaseOften provides complementary selectivity to AD-H[6]

Experimental Protocol: Screening on a CHIRALPAK AD-H Column

  • Column: CHIRALPAK AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). Adjust the ratio of isopropanol to optimize retention and resolution.

    • Reversed Phase: Start with a mixture of Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid. Adjust the organic modifier content as needed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small amount of 2,3-dimethylsuccinic acid in the initial mobile phase to a concentration of approximately 1 mg/mL.

Cyclodextrin-Based Chiral Stationary Phases: Enantioseparation through Inclusion

Cyclodextrin-based CSPs, such as Cyclobond columns, utilize cyclodextrins (cyclic oligosaccharides) bonded to a silica support. The most common are β- and γ-cyclodextrins.

Mechanism of Chiral Recognition: The primary mechanism of separation on cyclodextrin-based CSPs is the formation of inclusion complexes. The analyte enters the hydrophobic cavity of the cyclodextrin, and the enantiomers exhibit different binding affinities based on their steric fit and the potential for secondary interactions (e.g., hydrogen bonding) between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin.

Performance Insights: Cyclodextrin-based columns are particularly effective for separating molecules that can fit snugly within their cavities. For 2,3-dimethylsuccinic acid, the relatively small size and polar nature may allow for effective inclusion. These columns are typically used in reversed-phase mode.

Table 3: Representative Performance of Cyclodextrin-Based CSPs for Chiral Separations

Chiral ColumnAnalyte ClassMobile PhaseGeneral OutcomeReference
Cyclobond I 2000Aromatic and alicyclic compoundsAcetonitrile/Aqueous BufferGood for compounds that fit the cyclodextrin cavity[7]

Experimental Protocol: Analysis on a Cyclobond I 2000 RSP Column

  • Column: Cyclobond I 2000 RSP, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile/Triethylammonium Acetate (TEAA) buffer (pH 4.1) (e.g., 15:85, v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small amount of 2,3-dimethylsuccinic acid in the mobile phase to a concentration of approximately 1 mg/mL.

Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative

It is worth noting that Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[8] The principles of chiral recognition on the stationary phases remain the same, but the use of supercritical CO2 as the primary mobile phase component can lead to different selectivity. The anion-exchange and polysaccharide-based columns discussed are also widely used in SFC.[3][8]

Conclusion and Recommendations

The successful chiral separation of 2,3-dimethylsuccinic acid is readily achievable with the appropriate choice of chiral stationary phase and optimized chromatographic conditions.

  • For a targeted and likely highly efficient separation, anion-exchange columns such as the CHIRALPAK QN-AX or QD-AX are strongly recommended as the first choice due to their specific design for acidic analytes.

  • Polysaccharide-based columns like CHIRALPAK AD-H and CHIRALCEL OD-H offer a broader range of applicability and are excellent screening columns if the anion-exchange approach is not immediately successful. Their versatility in both normal and reversed-phase modes provides significant flexibility in method development.

  • Cyclodextrin-based columns represent a viable alternative, particularly in reversed-phase mode, and may offer unique selectivity based on the inclusion complexation mechanism.

Ultimately, the optimal column will be determined by the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with the detection method. The experimental protocols provided in this guide serve as a robust starting point for your method development efforts.

References

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Chiral Technologies.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. Retrieved from [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chiral Separations 1: How do our GC chiral columns compare?. (2021). Restek Resource Hub. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH. Retrieved from [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. Retrieved from [Link]

  • a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (n.d.). MDPI. Retrieved from [Link]

  • a: enantioselective HPLC analysis of the resolved (−)‐9 (Chromatographic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (n.d.). MDPI. Retrieved from [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (n.d.). PubMed. Retrieved from [Link]

  • The Chromatographic Resolution of Chiral Lipids. (n.d.). AOCS. Retrieved from [Link]

  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. (2025). ACG Publications. Retrieved from [Link]

  • (PDF) Chiral Separation Principles. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 2,3-Dimethylsuccinic Acid

Executive Summary In drug development and metabolic profiling, 2,3-Dimethylsuccinic acid (2,3-DMSA) presents a unique analytical challenge.[1] As a dicarboxylic acid with two chiral centers, it lacks the chromophores req...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and metabolic profiling, 2,3-Dimethylsuccinic acid (2,3-DMSA) presents a unique analytical challenge.[1] As a dicarboxylic acid with two chiral centers, it lacks the chromophores required for sensitive UV detection and possesses high polarity that complicates standard Reversed-Phase LC retention.

This guide provides a head-to-head comparison of three orthogonal analytical workflows: GC-MS (Methylation) , LC-MS/MS (Butylation) , and qNMR .[1] Unlike generic protocols, we focus on the causality of method selection—validating why specific derivatization strategies are necessary for sensitivity and how to cross-validate these distinct datasets to ensure regulatory compliance (ICH Q2/Q14).

The Analytical Challenge: Properties & Constraints

Before selecting a method, one must understand the molecule's behavior. 2,3-DMSA (


) is a small, polar organic acid.[1]
PropertyAnalytical Implication
Chromophore Weak/None. Significant UV absorption only occurs <210 nm, leading to high baseline noise and poor selectivity in HPLC-UV.[1]
Polarity (logP) Low (~0.4). Poor retention on standard C18 columns; elutes in the void volume, causing ion suppression in MS.[1]
Volatility Low. Cannot be analyzed by GC without derivatization (COOH groups must be capped).[1]
Stereochemistry Complex. Exists as meso, (

), and (

) forms.[1] Separation requires chiral selectors or specific diastereomeric derivatization.

Method A: GC-MS (The Robust Quantifier)[1]

Role: The "Workhorse" for purity assessment and routine quantification in non-biological matrices.

The "Why": Derivatization Strategy

Direct injection of dicarboxylic acids leads to peak tailing and column adsorption. While silylation (BSTFA) is common in metabolomics, it is moisture-sensitive and unstable.[1] For robust quantification, Methylation is superior. It converts the acid to a stable dimethyl ester, improving peak shape and allowing for aggressive temperature gradients.

Protocol: Acid-Catalyzed Methylation[1]
  • Sample: Dissolve 10 mg 2,3-DMSA in 1 mL Methanol (MeOH).

  • Internal Standard (IS): Add 50 µL of Dimethylmalonic acid-

    
     (or similar dicarboxylic acid analog).
    
  • Reaction: Add 200 µL

    
    -Methanol (14%). Cap tightly.
    
  • Incubation: Heat at 60°C for 30 mins. (Converts COOH

    
     COOMe).
    
  • Extraction: Add 1 mL Hexane and 1 mL saturated NaCl water. Vortex.

  • Analysis: Inject the upper Hexane layer.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C.
  • Detection: EI Source (70eV). Monitor

    
     for the dimethyl ester (M-31 loss of methoxy group is common).
    

Method B: LC-MS/MS (The Bioanalytical Standard)[1]

Role: Trace quantification in biological matrices (plasma, urine) where sensitivity is paramount.

The "Why": Butyl Ester Derivatization

Standard "naked" analysis of small organic acids by LC-MS (Negative ESI) suffers from poor retention and high matrix effects. The Solution: Derivatization with Butanol-HCl .[2][3] This adds significant hydrophobicity (two butyl chains), allowing the analyte to retain strongly on a C18 column. This moves the peak away from the solvent front (suppression zone) and enhances ionization efficiency in Positive ESI mode (forming


 esters).
Protocol: Butylation Workflow
  • Sample: 50 µL Plasma/Standard.

  • Dry Down: Evaporate to dryness under

    
    .
    
  • Reaction: Add 100 µL 3N HCl in n-Butanol.

  • Incubation: 60°C for 20 mins.

  • Reconstitution: Evaporate to dryness; reconstitute in 100 µL 50:50

    
    :Acetonitrile.
    
LC-MS/MS Parameters
  • Column: C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 50mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 5 mins.

  • Detection: ESI Positive Mode (MRM).

    • Target: Dibutyl-2,3-dimethylsuccinate (

      
      ).[1]
      
    • Transition:

      
       (Loss of butyl chains).
      

Method C: qNMR (The Orthogonal Reference)

Role: Primary reference standard characterization. Used to assign purity values to the standards used in Methods A and B.

The "Why": Mass Balance

Chromatography relies on the assumption that the detector responds linearly and that we have a pure standard. qNMR counts protons.[4] It is independent of extinction coefficients or ionization efficiency.

Protocol
  • Solvent:

    
     (if salt) or 
    
    
    
    (if free acid).
  • Internal Standard: Traceable Maleic Acid or TCNB (ensure non-overlapping signals).

  • Acquisition: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    5x
    
    
    (typically 30-60s) to ensure full relaxation for quantitative accuracy.
  • Calculation: Purity derived from the molar ratio of analyte methyl signals (approx 1.1-1.2 ppm) vs. IS signal.

Cross-Validation & Decision Matrix

To ensure data integrity, results from Method A (GC) should be cross-validated against Method B (LC) using a set of QC samples.

Workflow Visualization

The following diagram illustrates the cross-validation logic, ensuring that the "Gold Standard" (qNMR) feeds into the routine methods.

CrossValidation RawMaterial Raw 2,3-DMSA Material qNMR Method C: qNMR (Purity Assignment) RawMaterial->qNMR Purity Check StockSol Certified Stock Solution qNMR->StockSol Purity Factor Applied Split Sample Splitting StockSol->Split MethodA Method A: GC-MS (Methylation) Split->MethodA MethodB Method B: LC-MS/MS (Butylation) Split->MethodB DataA Data Set A (Conc. µg/mL) MethodA->DataA DataB Data Set B (Conc. µg/mL) MethodB->DataB Stats Bland-Altman Analysis (% Diff < 5%) DataA->Stats DataB->Stats Valid Validated System Stats->Valid Pass Criteria

Caption: Integrated Cross-Validation Workflow. qNMR establishes the purity of the reference material used to calibrate both GC and LC workflows, ensuring traceability.

Performance Comparison Table
FeatureMethod A: GC-MS (Methylation)Method B: LC-MS/MS (Butylation)Method C: qNMR
Primary Use Product Purity, Synthesis ControlBioanalysis (PK/PD), Trace AnalysisReference Standard Certification
LOD (Sensitivity) Moderate (~100 ng/mL)High (~1 ng/mL)Low (mg amounts required)
Throughput Medium (30 min run + derivatization)High (5 min run + batch derivatization)Low (Manual processing)
Matrix Tolerance High (Hexane extraction cleans sample)Moderate (Requires IS to correct suppression)High (If no overlapping matrix peaks)
Linearity Range


N/A (Single point or range)

Critical Validation Criteria (Self-Validating Systems)

To satisfy ICH Q2(R1) and FDA Bioanalytical Guidelines , your protocol must include these self-validating checks:

  • The "Zero" Check (Specificity):

    • GC-MS: Inject the derivatization reagent (

      
      -MeOH) alone. Ensure no peaks appear at the 2,3-DMSA retention time (ghost peaks are common in esterification).
      
    • LC-MS: Inject a "double blank" (matrix without IS or analyte) to confirm no interference at the MRM transition.

  • The "Recovery" Check (Accuracy):

    • Spike 2,3-DMSA into the matrix before extraction and after extraction.

    • 
      .
      
    • Requirement: If Matrix Effect < 85% or > 115% in LC-MS, you must switch to a stable isotope labeled Internal Standard (

      
       or 
      
      
      
      -DMSA).[1]
  • Cross-Validation Statistic:

    • When moving samples from GC (e.g., QC lab) to LC (e.g., Bioanalytical CRO), perform a Bland-Altman analysis .[1]

    • Plot the difference between the two methods against the average of the two.

    • Acceptance: 95% of differences should lie within ±2 standard deviations of the mean difference.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] [Link]

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Pauli, G. F., et al. (2012).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
2,3-Dimethylsuccinic acid
Reactant of Route 2
2,3-Dimethylsuccinic acid
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